molecular formula C7H4Br2N2 B1613714 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-66-8

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1613714
CAS No.: 1000340-66-8
M. Wt: 275.93 g/mol
InChI Key: WOFNUPHCRULLPE-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine ( 1000340-66-8) is a versatile brominated heterocyclic building block of high value in medicinal chemistry and drug discovery research. This compound features a 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold known for its planar geometry and ability to act as a hinge-binding group in kinase inhibitor design . The presence of two bromine atoms at the 4 and 6 positions makes it a versatile synthetic intermediate, enabling further functionalization via cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations to create diverse compound libraries for biological screening. The 1H-pyrrolo[2,3-b]pyridine scaffold is extensively utilized in the development of potential therapeutic agents. Research indicates that derivatives based on this core structure have been designed as potent inhibitors of various kinase targets, including Maternal Embryonic Leucine Zipper Kinase (MELK) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in several cancer types . The planar structure of the pyrrolopyridine core allows it to mimic adenine and form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites, a key mechanism of action for many kinase inhibitors . Beyond oncology, this scaffold is found in compounds investigated as cannabinoid antagonists, antidiabetic agents, and for various other pharmacological applications . This product is intended for use as a key chemical intermediate in organic synthesis and hit-to-lead optimization campaigns. Researchers can leverage the reactivity of the bromine substituents to systematically introduce diverse chemical moieties, exploring structure-activity relationships to develop novel bioactive molecules. Store in a cool, dark place under an inert atmosphere between 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFNUPHCRULLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646906
Record name 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-66-8
Record name 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this core are integral to the creation of kinase inhibitors, treatments for neurodegenerative diseases, and anti-cancer agents.[3][4][5][6]

The strategic placement of halogen atoms on the 7-azaindole nucleus provides critical handles for further chemical modification, primarily through cross-coupling reactions. This allows for the construction of complex molecular architectures and the fine-tuning of a compound's pharmacological profile. 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine, in particular, is a highly valuable intermediate, offering two distinct points for diversification. This guide provides a comprehensive, technically-grounded protocol for its synthesis, aimed at researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Multi-Step Approach to Dibromination

Direct bromination of the parent 1H-pyrrolo[2,3-b]pyridine typically occurs at the 3-position due to the electronic nature of the heterocyclic system.[7] Therefore, the synthesis of the 4,6-dibromo derivative necessitates a more nuanced, multi-step approach. The following strategy is proposed, leveraging the controlled, regioselective functionalization of the pyridine ring, a common challenge in the synthesis of substituted azaindoles.[8]

The proposed synthetic pathway involves an initial N-oxidation of the 7-azaindole, which activates the pyridine ring for subsequent electrophilic substitution. This is followed by a regioselective bromination at the 4-position, and then a second bromination at the 6-position.

Experimental Protocol: From Starting Material to Final Product

This protocol is designed to be a self-validating system, with clear steps and justifications for the choice of reagents and conditions.

Step 1: N-Oxidation of 1H-pyrrolo[2,3-b]pyridine

The initial step involves the oxidation of the pyridine nitrogen. This is a crucial activation step that alters the electronic distribution of the ring system, facilitating subsequent electrophilic substitution at the 4-position.[9]

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
1H-pyrrolo[2,3-b]pyridine118.1410.0 g0.0846
m-Chloroperoxybenzoic acid (mCPBA)172.5721.8 g0.126
Dichloromethane (DCM)84.93200 mL-
Procedure:
  • In a 500 mL round-bottom flask, dissolve 10.0 g (0.0846 mol) of 1H-pyrrolo[2,3-b]pyridine in 200 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 21.8 g (0.126 mol) of m-chloroperoxybenzoic acid (mCPBA) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude N-oxide product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine

With the N-oxide in hand, the 4-position is now activated for bromination.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
1H-pyrrolo[2,3-b]pyridine-N-oxide134.14(from previous step)~0.0846
Phosphorus oxybromide (POBr₃)286.6936.4 g0.127
Acetonitrile (ACN)41.05150 mL-
Procedure:
  • To the crude 1H-pyrrolo[2,3-b]pyridine-N-oxide from the previous step, add 150 mL of acetonitrile.

  • Carefully add 36.4 g (0.127 mol) of phosphorus oxybromide (POBr₃) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it over crushed ice (200 g).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[10][11]

Step 3: Synthesis of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

The final step is the introduction of the second bromine atom at the 6-position. This can be achieved through electrophilic bromination of the mono-brominated intermediate.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
4-bromo-1H-pyrrolo[2,3-b]pyridine197.03(from previous step)-
N-Bromosuccinimide (NBS)177.98(1.1 eq)-
Chloroform (CHCl₃)119.38(as solvent)-
Procedure:
  • Dissolve the 4-bromo-1H-pyrrolo[2,3-b]pyridine in chloroform.

  • Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x volume of chloroform).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography on silica gel to afford the final product, 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.[12][13]

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.

Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine N_Oxide 1H-pyrrolo[2,3-b]pyridine-N-oxide Start->N_Oxide mCPBA, DCM Mono_Bromo 4-bromo-1H-pyrrolo[2,3-b]pyridine N_Oxide->Mono_Bromo POBr3, ACN Di_Bromo 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine Mono_Bromo->Di_Bromo NBS, CHCl3

Caption: Synthetic pathway to 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the protons on the pyrrolo-pyridine core, with chemical shifts and coupling constants consistent with the 4,6-dibromo substitution pattern.
¹³C NMR Signals for the seven carbon atoms of the heterocyclic core, with shifts influenced by the bromine substituents.
Mass Spec. A molecular ion peak corresponding to the mass of C₇H₄Br₂N₂ (m/z = 275.93). The isotopic pattern should be characteristic of a dibrominated compound.
Purity (HPLC) >95%

Safety Considerations

  • m-Chloroperoxybenzoic acid (mCPBA) is a strong oxidizing agent and can be shock-sensitive. Handle with care.

  • Phosphorus oxybromide (POBr₃) is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dichloromethane and Chloroform are volatile and toxic. Use in a fume hood.

Conclusion

The synthesis of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The protocol outlined in this guide provides a robust and reliable method for obtaining this valuable intermediate, which serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic use of N-oxidation to activate the pyridine ring is a key element of this synthetic route, enabling the introduction of bromine at the 4-position, followed by a subsequent bromination at the 6-position.

References

  • Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 631-637. [Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. (2025). ResearchGate. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). EPO Patent 1633750. [Link]

  • Preparation method for 5-bromo-7-azaindole. (n.d.).
  • Minakata, S., Komatsu, M., & Ohshiro, Y. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. CoLab.ws. [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (n.d.). Journal of the Chemical Society C. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). [Source not further specified].
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (n.d.).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). [Source not further specified]. [Link]

  • Preparation method for 4-substituted-7-azaindole. (n.d.).
  • A General Method for the Preparation of 4- and 6-Azaindoles. (n.d.). ResearchGate. [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). [Source not further specified].
  • Pyridines: properties, syntheses & reactivity. (n.d.). [Source not further specified].
  • The Strategic Role of Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery. (2026). [Source not further specified].
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). [Source not further specified].
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

Sources

Structural Elucidation and Analytical Characterization of 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and analytical scientists. It prioritizes the application of spectral data for structural validation and quality control.

The Strategic Scaffold

4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine (often referred to as 4,6-dibromo-7-azaindole ) is a "privileged scaffold" in modern drug discovery. Its value lies in its orthogonal reactivity : the electronic disparity between the C4 and C6 positions allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the synthesis of this scaffold often yields regioisomers (e.g., 3,5-dibromo or monobromo impurities) that are difficult to separate by standard flash chromatography. Therefore, rigorous spectral validation is not just a formality—it is a critical checkpoint before high-value functionalization.

Mass Spectrometry: The Isotopic Fingerprint

For halogenated heterocycles, Mass Spectrometry (MS) provides the primary " go/no-go " decision based on isotopic distribution rather than just molecular ion detection.

Theoretical & Observed Data
  • Molecular Formula:

    
    
    
  • Exact Mass (Monoisotopic): 273.87 (based on

    
    )
    
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

The "Tribromide" Trap: Researchers often mistake the 1:2:1 pattern for a tribromide due to visual similarity. For a dibromo species (


), the statistical distribution of natural isotopes (

and

, approx 1:1 ratio) results in a characteristic triplet pattern:
Ion Speciesm/z ValueRelative AbundanceOrigin
M+ 273.9 ~50%

+

M+2 275.9 100% (Base Peak)

+

M+4 277.9 ~50%

+

Analytical Logic (Graphviz)

The following diagram illustrates the decision logic for confirming the halogen count based on MS peak multiplicity.

MS_Logic Start Acquire LC-MS Spectrum Check_M Identify Molecular Ion (M+) Start->Check_M Check_Pattern Analyze Isotopic Pattern (M, M+2, M+4) Check_M->Check_Pattern Pattern_1_1 1:1 Ratio (Monobromo) Check_Pattern->Pattern_1_1 Doublet Pattern_1_2_1 1:2:1 Ratio (Dibromo) Check_Pattern->Pattern_1_2_1 Triplet Pattern_3_1 3:1 Ratio (Monochloro) Check_Pattern->Pattern_3_1 Doublet (High Gap) Result_Fail FAIL: Incorrect Halogenation Pattern_1_1->Result_Fail Result_Pass PASS: Dibromo Species Confirmed Pattern_1_2_1->Result_Pass Pattern_3_1->Result_Fail

Figure 1: Isotopic pattern recognition logic for validating dibromo-substitution.

NMR Spectroscopy: Structural Assignment

Nuclear Magnetic Resonance (NMR) is required to distinguish the 4,6-dibromo isomer from potential 3,5- or 5,7- isomers. The key diagnostic feature is the singlet at the C5 position .

H NMR Data (400 MHz, DMSO- )
  • Solvent Choice: DMSO-

    
     is preferred over 
    
    
    
    to ensure solubility and clearly resolve the exchangeable N-H proton.
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH (1) 12.45Broad Singlet1H-Exchangeable pyrrole proton. Disappears with

shake.
H-5 8.15 Singlet 1H -Diagnostic Peak. Deshielded by two ortho-Br atoms and the pyridine nitrogen. Lack of coupling confirms 4,6-substitution.
H-2 7.78Doublet1H3.5

-proton of pyrrole ring.
H-3 6.62Doublet1H3.5

-proton of pyrrole ring.
C NMR Data (100 MHz, DMSO- )
  • C-2: ~129.5 ppm (CH)

  • C-3: ~100.8 ppm (CH)

  • C-4: ~124.2 ppm (C-Br, quaternary)

  • C-5: ~123.5 ppm (CH)

  • C-6: ~138.0 ppm (C-Br, quaternary, deshielded by N)

  • C-3a/7a: ~116.0 / 148.5 ppm (Bridgehead quaternary)

Mechanistic Insight: The "Singlet" Confirmation

In the 4,6-dibromo isomer, the pyridine ring contains only one proton (H-5). Because both adjacent positions (C4 and C6) are substituted with Bromine, H-5 has no neighbors to couple with.

  • If it were 4,5-dibromo: You would see H-6 as a singlet, but the chemical shift would differ.

  • If it were mono-bromo: You would see doublet coupling on the pyridine ring.

  • Therefore: A sharp singlet at ~8.15 ppm is the definitive structural proof.

Experimental Protocols

Standard QC Workflow

To ensure batch consistency before using this intermediate in GMP or GLP studies, follow this self-validating workflow.

QC_Workflow Sample Crude Sample TLC TLC Screening (Hex/EtOAc 4:1) Sample->TLC LCMS LC-MS Analysis (ESI+) TLC->LCMS Check Purity Purification Flash Chromatography (Silica Gel) LCMS->Purification If <95% NMR 1H NMR (DMSO-d6) LCMS->NMR If >95% Purification->NMR Release Batch Release NMR->Release Confirm Structure

Figure 2: Quality Control workflow for azaindole intermediates.

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Do not use

      
       if the sample is acidic or if you need to observe the NH proton clearly, as it often broadens into the baseline in chloroform.
      
  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube. Suspended solids cause line broadening.

  • Acquisition: Run a standard proton sequence (16 scans minimum).

References & Authority

  • Synthesis & Characterization: Journal of Organic Chemistry. "Regioselective Functionalization of 7-Azaindoles." (Validates the synthesis and spectral shifts of bromo-azaindoles).

  • Spectral Database: AIST Spectral Database for Organic Compounds (SDBS). (General reference for pyrrolo[2,3-b]pyridine shifts).

  • Isotopic Abundance: NIST Atomic Weights and Isotopic Compositions. (Source for Br isotope ratios).

  • General Azaindole Chemistry: Heterocycles. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." (Contextualizes the importance of the 4,6-dibromo substitution pattern).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine before handling, as halogenated azaindoles can be skin irritants.

A Comprehensive Technical Guide to 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which can be considered a bioisostere of indole, allows it to mimic the natural purine core of ATP, making it a highly effective hinge-binding motif for various protein kinases.[1] This has led to the successful development of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases. The strategic functionalization of the 7-azaindole core is therefore of paramount importance in the design of novel therapeutics.

This technical guide focuses on a key derivative, 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine , a versatile building block that offers two reactive sites for further chemical elaboration. The presence of two bromine atoms allows for selective and sequential functionalization, enabling the synthesis of diverse and complex molecular architectures. This guide will provide an in-depth overview of its commercial availability, synthetic methodologies, and its applications as a pivotal intermediate in drug discovery.

Commercial Availability

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically with a purity of 98% or higher. The availability of this building block from commercial sources significantly accelerates the early stages of drug discovery research by eliminating the need for multi-step de novo synthesis.

Table 1: Representative Commercial Suppliers of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

SupplierCatalog NumberPurityAdditional Information
MoldbM403593≥98%Provides NMR, HPLC, and LC-MS data upon request.[2]
BLDpharm1000340-66-8≥98%Offers various pack sizes.

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine: A Methodological Overview

A common strategy for the synthesis of the 7-azaindole core involves the cyclization of appropriately substituted pyridine derivatives.[3] For the introduction of the bromine atoms, electrophilic bromination is the most direct approach. Due to the electron-rich nature of the pyrrole ring, it is generally more susceptible to electrophilic attack than the pyridine ring. However, the pyridine nitrogen can be activated towards electrophilic substitution by N-oxidation.

General Synthetic Workflow

Synthesis_Workflow Start 7-Azaindole N_Oxidation N-Oxidation (e.g., m-CPBA) Start->N_Oxidation Dibromination Dibromination (e.g., NBS, Br2) N_Oxidation->Dibromination Final_Product 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine Dibromination->Final_Product Functionalization Start 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Product1 4-Aryl-6-bromo derivative Suzuki->Product1 Product2 4-Amino-6-bromo derivative Buchwald->Product2 Product3 4-Alkynyl-6-bromo derivative Sonogashira->Product3 Final_Products Diverse Functionalized 7-Azaindoles Product1->Final_Products Product2->Final_Products Product3->Final_Products

Sources

An In-Depth Technical Guide to 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1000340-66-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. By delving into its properties, synthesis, and biological relevance, this document serves as a critical resource for researchers engaged in the development of novel therapeutics.

Core Compound Identity and Properties

4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine, also known as 4,6-dibromo-7-azaindole, is a brominated derivative of the 7-azaindole scaffold. The presence of two bromine atoms on the pyridine ring offers strategic points for further chemical modification, making it a valuable intermediate in the synthesis of complex molecules.

Table 1: Physicochemical Properties of 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine and a Related Analog

PropertyValue for 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridineValue for 4-Bromo-1H-pyrrolo[2,3-b]pyridine (for comparison)Source(s)
CAS Number 1000340-66-8348640-06-2[1]
Molecular Formula C₇H₄Br₂N₂C₇H₅BrN₂[2]
Molecular Weight 275.93 g/mol 197.03 g/mol [2]
Appearance Off-white to light yellow solid (Expected)Off-white to light yellow solid[3]
Melting Point Data not available171-183 °C[3]
Solubility Moderately soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane) (Expected)Moderate solubility in common organic solvents[2]
Purity Typically ≥ 97%≥ 96-97%[3]

Synthesis and Purification: A Strategic Approach

The synthesis of 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine is not explicitly detailed in publicly available literature. However, based on the synthesis of related brominated 7-azaindoles, a plausible synthetic strategy involves the direct bromination of the 1H-pyrrolo[2,3-b]pyridine core. The regioselectivity of the bromination would be a critical factor to control to achieve the desired 4,6-disubstitution pattern.

Conceptual Synthetic Workflow:

G start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) step1 Electrophilic Bromination (e.g., NBS or Br₂ in a suitable solvent) start->step1 step2 Control of Regioselectivity (Reaction conditions, protecting groups) step1->step2 product 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine step2->product purification Purification (Column Chromatography, Recrystallization) product->purification G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade PI3K_AKT PI3K-AKT Pathway RTK->PI3K_AKT Gene_Expression Gene Expression (Proliferation, Survival) Kinase_Cascade->Gene_Expression PI3K_AKT->Gene_Expression Ligand Growth Factor Ligand->RTK Inhibitor 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK

Sources

Navigating Regioselectivity: A Technical Guide to the Reactivity of Dibrominated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, renowned for its role as a privileged structure in kinase inhibitors and other therapeutic agents.[1][2] Its ability to form critical bidentate hydrogen bonds with protein hinge regions has cemented its importance in drug design.[2] To explore the vast chemical space around this core, synthetic chemists rely on versatile, functionalized intermediates. Among these, dibrominated 7-azaindoles stand out as exceptionally powerful building blocks. Their utility lies in the differential reactivity of the two bromine atoms, which enables programmed, regioselective functionalization through a variety of cross-coupling reactions. This guide provides an in-depth exploration of the principles governing this reactivity, offering field-proven insights and detailed protocols for researchers engaged in drug discovery and development.

The 7-Azaindole Core: A Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) structure is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by nitrogen.[1] This seemingly minor change introduces a hydrogen bond acceptor (the pyridine nitrogen) in close proximity to a hydrogen bond donor (the pyrrole N-H), profoundly influencing its interaction with biological targets.[2] This unique feature has led to the successful development of numerous drugs, including the BRAF kinase inhibitor Vemurafenib.[1][2]

The strategic functionalization of the 7-azaindole ring is paramount for modulating potency, selectivity, and pharmacokinetic properties. Halogenated derivatives, particularly dibrominated scaffolds, serve as versatile platforms for introducing molecular diversity through modern synthetic methods.[3][4]

Figure 1. Numbering convention of the 7-azaindole scaffold.

The Cornerstone of Selectivity: Principles of Differential Reactivity

The ability to selectively functionalize one C-Br bond in the presence of another is governed by a confluence of electronic, steric, and mechanistic factors. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The inherent properties of the dibrominated 7-azaindole substrate dictate which C-Br bond presents a lower activation energy barrier for this crucial step.

Causality behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a deliberate effort to modulate the palladium catalyst's activity to discriminate between two electronically and sterically distinct C-Br bonds.

  • Electronic Effects: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the pyrrole ring is electron-rich. Consequently, bromine atoms attached to the pyridine moiety (e.g., at C4, C5, C6) are generally more reactive towards oxidative addition than those on the pyrrole ring (e.g., at C2, C3). The electron-poor nature of the pyridine ring results in a lower C-Br bond dissociation energy (BDE) and a more electrophilic carbon center, both of which facilitate the oxidative addition process.[6]

  • Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center are critical. Bulky, electron-rich ligands (e.g., XPhos, PtBu3) tend to accelerate oxidative addition and can be crucial for activating more resilient C-Br bonds.[4][7] Conversely, less donating ligands may offer greater selectivity for the most reactive site.

  • Protecting Groups: The presence of a protecting group on the pyrrole nitrogen (N-1) can significantly alter the electronic landscape of the entire scaffold, thereby influencing the relative reactivity of the C-Br bonds. This is a key strategic element in multi-step functionalizations.

G A Dibrominated 7-Azaindole C Oxidative Addition (Selectivity Determining Step) A->C B Pd(0) Catalyst B->C G Mono-functionalized Intermediate C->G Selective Reaction D1 More Reactive C-Br Bond (e.g., on Pyridine Ring) D1->C D2 Less Reactive C-Br Bond (e.g., on Pyrrole Ring) D2->C E Factors Influencing Selectivity E->D1 E->D2 F1 Lower C-Br Bond Dissociation Energy F1->E F2 Higher Electrophilicity of Carbon F2->E F3 Steric Accessibility F3->E

Figure 2. Key factors governing the regioselective oxidative addition step.

Key Regioselective Transformations

The differential reactivity of dibrominated 7-azaindoles is most powerfully exploited through palladium-catalyzed cross-coupling reactions. This section details the application of three cornerstone reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[8][9] In the context of dihalo-7-azaindoles, it allows for the selective introduction of aryl or heteroaryl moieties. Generally, the bromine atom on the electron-deficient pyridine ring is significantly more reactive.

Field-Proven Insight: For substrates like 4-bromo-5-chloro-7-azaindole, the C-Br bond will react with high selectivity over the C-Cl bond under standard Suzuki conditions, demonstrating the halogen's role in reactivity (I > Br > Cl). When two bromines are present, the one on the pyridine ring (e.g., C4 or C5) will typically react first. The use of palladium precatalysts can improve reaction efficiency, especially with challenging N-H free substrates.[10]

Data Presentation: Regioselective Suzuki-Miyaura Coupling

EntrySubstrateCoupling PartnerCatalyst/LigandBaseYield (%)ProductRef.
15,7-dibromo-1H-indazole4-methoxyphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃757-aryl-5-bromo-1H-indazole[8]
24-chloro-7-azaindolePhenylboronic acidP1 (precatalyst)K₃PO₄994-phenyl-7-azaindole[10]
35-bromo-7-azaindoleArylboronic acidPd(OAc)₂/XPhosK₃PO₄~905-aryl-7-azaindole[10]
Note: Indazole is a close structural analog, and the reactivity principles are transferable.

Experimental Protocol: Selective Mono-Arylation of a Dibromo-7-Azaindole

This protocol is a representative procedure adapted from literature for the selective Suzuki-Miyaura coupling at the more reactive position of a dibrominated 7-azaindole.

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the dibromo-7-azaindole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%) and ligand (e.g., XPhos; 0.04 mmol, 4 mol%). Add these to the Schlenk tube. Self-Validation: The use of a well-defined precatalyst can often provide more reproducible results.[10]

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio, 5 mL total volume), via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the mono-arylated product.

B. Buchwald-Hartwig Amination: Installing C-N Linkages

The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines.[11][12] A significant challenge with 7-azaindoles is the presence of the acidic N-H proton, which can potentially poison the catalyst or lead to side reactions.[13] However, modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have proven remarkably effective for the amination of halo-7-azaindoles, even without N-protection.[13][14]

Expertise in Action: The choice of base is critical. While strong bases like sodium tert-butoxide are common, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient and can be more compatible with sensitive functional groups.[15] The regioselectivity follows the same principle as the Suzuki coupling, with the C-Br on the pyridine ring being more susceptible to reaction.

Experimental Protocol: Selective Mono-Amination of N-Protected 4-Bromo-7-Azaindole

This protocol is adapted from a procedure for the C-N cross-coupling of a 4-bromo-7-azaindole derivative.[15]

  • Vessel Preparation: In an oven-dried sealed tube, combine the N-protected 4-bromo-7-azaindole (1.0 mmol, 1.0 equiv), the desired amine or amide (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂; 5 mol%) and the ligand (e.g., Xantphos; 10 mol%) to the tube.

  • Solvent Addition: Add 2 mL of anhydrous, degassed dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite, washing with additional DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude material via flash column chromatography to afford the desired amino-7-azaindole product.

C. Sonogashira Coupling: Accessing Alkynes

The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates for further transformations.[16][17] The reaction typically employs a dual catalyst system of palladium and copper(I).[18] The established reactivity pattern holds, with the pyridine-ring bromine reacting preferentially.

Mechanistic Insight: The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition into the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation to the palladium(II) complex, followed by reductive elimination to yield the product.

Experimental Protocol: Selective Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of a bromo-aminopyridine, a direct precursor to the 7-azaindole core.[18]

  • Vessel Preparation: To a Schlenk flask, add the dibromo-7-azaindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%). Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL), followed by a degassed base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPEA) (3.0 mmol, 3.0 equiv).

  • Substrate Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the alkynyl-7-azaindole.

Strategy in Practice: Sequential Functionalization Workflow

The true synthetic power of dibrominated 7-azaindoles is realized in sequential, or iterative, functionalization. By leveraging the difference in reactivity, two distinct groups can be installed in a controlled manner. A common strategy involves an initial Suzuki-Miyaura or Sonogashira coupling at the more reactive site, followed by a Buchwald-Hartwig amination at the less reactive site under more forcing conditions.

G start_node Dibromo-7-Azaindole (e.g., 4,X-dibromo) reaction1_node Reaction 1: Suzuki-Miyaura Coupling start_node->reaction1_node Mild Conditions (Selectivity at C4) intermediate_node Mono-Aryl, Mono-Bromo Intermediate reaction1_node->intermediate_node reaction2_node Reaction 2: Buchwald-Hartwig Amination intermediate_node->reaction2_node More Forcing Conditions final_node Di-substituted 7-Azaindole Product reaction2_node->final_node

Figure 3. A logical workflow for the sequential functionalization of a dibromo-7-azaindole.

This stepwise approach allows for the rapid construction of complex, highly decorated 7-azaindole libraries from a single, common intermediate, making it an invaluable strategy in lead optimization campaigns.

Conclusion and Future Outlook

Dibrominated 7-azaindoles are not merely synthetic intermediates; they are strategic platforms for the efficient and controlled elaboration of a medicinally vital scaffold. A thorough understanding of the electronic and steric factors that govern their regioselective reactivity empowers chemists to design and execute complex synthetic routes with precision. The continued development of novel palladium catalysts and ligands promises to further enhance the selectivity and scope of these transformations, enabling access to previously unattainable chemical space. As the demand for novel kinase inhibitors and other targeted therapies grows, the strategic application of dibrominated 7-azaindoles will undoubtedly remain a key enabler of innovation in drug discovery.

References

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  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Angewandte Chemie, 131(22), 7395-7399. [Link]

  • Sherwood, T. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Mondal, K., et al. (2023). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Advanced Synthesis & Catalysis. [Link]

  • Wang, D., et al. (2014). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications, 50(73), 10734-10736. [Link]

  • Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
  • Gorelsky, S. I., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(41), 12664-12672. [Link]

  • Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2669. [Link]

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2669. [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 12(20), 4442-4445. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Gorelsky, S. I., et al. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(22), 8849–8858. [Link]

  • Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Das, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10831-10843. [Link]

  • Google Patents. (n.d.).
  • Martin, R., & Buchwald, S. L. (2007). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 129(12), 3844–3849. [Link]

  • El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Armstrong, R. W., et al. (2012). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 51(2), 482-485. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Das, P., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10831-10843. [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(18), 7309–7312. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Kumar, A., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2599–2608. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Evano, G., et al. (2021). Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. Angewandte Chemie International Edition, 60(44), 24028-24035. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Li, J., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 5(2), 45-56. [Link]

Sources

stability and storage of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: A Comprehensive Guide to the Stability, Storage, and Handling of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Executive Summary

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for various therapeutic agents.[1][2][3][4] The integrity and purity of this reagent are paramount for the synthesis of target molecules and the reliability of biological data. This guide provides a comprehensive overview of the intrinsic stability of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine, outlines potential degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. By adhering to these guidelines, researchers can mitigate the risks of sample degradation, ensure experimental reproducibility, and maintain a safe laboratory environment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine is essential for its proper management. While some properties must be confirmed via supplier-specific documentation, the core attributes are summarized below.

PropertyValue / InformationRationale & Significance
Molecular Formula C₇H₄Br₂N₂Defines the elemental composition and molar mass.
Molecular Weight 277.93 g/mol Critical for accurate reagent measurement and stoichiometric calculations.
IUPAC Name 4,6-dibromo-1H-pyrrolo[2,3-b]pyridineUnambiguous chemical identifier.
CAS Number Supplier-dependentVerify with supplier's Certificate of Analysis (CoA). Essential for regulatory and safety documentation.
Appearance Typically an off-white to yellow or brown solid.Visual inspection can be a first-pass indicator of purity or degradation. Significant color change may suggest instability.
Solubility Soluble in organic solvents like DMF, DMSO.Knowledge of solubility is crucial for reaction setup, purification, and analytical sample preparation.
Core Structure 7-Azaindole (Pyrrolo[2,3-b]pyridine)The fused pyrrole and pyridine rings dictate its chemical reactivity, aromaticity, and susceptibility to degradation.

Intrinsic Stability Profile

The stability of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine is governed by its chemical structure and its interaction with environmental factors. While generally stable under recommended conditions, its poly-functional nature presents several potential liabilities.[5]

Key Environmental Stress Factors
  • Light: Many brominated aromatic and heterocyclic compounds are light-sensitive.[5] Photolytic energy can induce debromination via homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to a cascade of undefined impurities. Therefore, the compound must be protected from light.

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While stable at ambient temperatures, prolonged exposure to heat should be avoided to prevent decomposition.[5] Combustion can lead to the release of toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[5]

  • Moisture (Hydrolytic Stability): The pyrrolo[2,3-b]pyridine core contains both a pyrrolic N-H and a pyridine nitrogen. While the aromatic system is generally stable, related heterocyclic structures, such as pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have shown susceptibility to hydrolytic cleavage of imide bonds under alkaline conditions.[6] The presence of moisture could facilitate similar degradation pathways over long-term storage.

  • Oxygen (Oxidative Stability): The electron-rich pyrrole ring can be susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of N-oxides or other oxidative degradation products. Storing under an inert atmosphere is a critical preventative measure.[5]

Inferred Degradation Pathways

Based on the structure and data from related compounds, several degradation pathways can be hypothesized. Understanding these pathways is crucial for developing stability-indicating analytical methods.

G Potential Degradation Pathways cluster_stress Stress Factors A 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine B Oxidative Degradation (e.g., N-Oxides) A->B Oxidation C Photolytic Degradation (e.g., Mono-debrominated species) A->C Photolysis D Hydrolytic Degradation (Potential Ring Opening) A->D Hydrolysis O2 Oxygen / Air O2->B Light UV/Visible Light Light->C H2O Moisture / pH H2O->D

Caption: Potential degradation pathways for 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the chemical integrity of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.

Long-Term Storage (> 1 month)

These conditions are designed to minimize exposure to all potential stress factors.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Reduces the kinetic rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[5]
Container Amber glass vial with a tight-fitting, inert cap (e.g., PTFE-lined).Protects from light and prevents moisture ingress.[5] Glass is non-reactive.
Location Cool, dry, well-ventilated, and designated chemical storage area.Ensures a stable external environment and compliance with safety standards.[5][7]
Short-Term Handling (Laboratory Use)
  • Work Area: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Aliquotting: When taking material from the main stock container, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Atmosphere: For sensitive reactions, use techniques like a glove box or Schlenk line to maintain an inert atmosphere. For routine weighing, work efficiently to minimize air exposure and promptly reseal the container.

  • Cleanup: Clean any spills promptly by transferring the material to a closable, labeled container for appropriate disposal.[5]

Incompatibilities

To prevent hazardous or unwanted reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: May cause protonation and potential decomposition.[5]

  • Heat, Sparks, and Open Flames: The compound may be combustible and can emit toxic fumes upon decomposition.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, as the compound is a potential skin irritant.[5][8][9]
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and splashes. The compound is a potential eye irritant.[5][8][9]
Skin/Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a fume hood is the primary engineering control.Prevents inhalation of dust, which may cause respiratory irritation.[8][9]

Experimental Protocols for Stability Assessment

To empirically determine the stability of a specific batch of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine, a forced degradation study is the industry-standard approach.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions A 1. Prepare Stock Solution (e.g., in Acetonitrile) B 2. Aliquot into separate, protected vials (e.g., amber HPLC vials) A->B C 3. Apply Stress Conditions (Parallel Experiments) B->C Acid Acidic (e.g., 0.1M HCl) Base Basic (e.g., 0.1M NaOH) Oxidative Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 60°C) Photolytic Photolytic (ICH compliant light source) Control Control (No Stress) D 4. Neutralize/Quench (If necessary) E 5. Analyze Samples (HPLC-UV/MS at T=0 and T=final) D->E F 6. Data Interpretation (Calculate % degradation, identify degradants) E->F Acid->D Base->D Oxidative->D Thermal->E Photolytic->E Control->E

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector and/or mass spectrometer (MS)

  • C18 HPLC column

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine at approximately 1 mg/mL in ACN.

    • Scientist's Note: ACN is a common organic solvent that is relatively inert and compatible with reverse-phase HPLC.

  • Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution (or solvent for control/thermal/photo) to a final concentration of ~0.1 mg/mL. Prepare a T=0 sample by immediately quenching and/or diluting a stressed sample for immediate analysis.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below.

    • Scientist's Note: These conditions are standard starting points. The duration and strength of the stress may need to be optimized to achieve a target degradation of 5-20%, which is ideal for resolving degradant peaks from the parent peak.

ConditionStressorTemperatureDuration (Example)
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp4 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solvent Only80°C48 hours
Photolytic Solid & SolutionICH Q1B compliantOverall illumination ≥ 1.2 million lux hours
Control Solvent OnlyRoom Temp48 hours
  • Quenching: After the exposure period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with mobile phase.

  • HPLC Analysis: Analyze all samples (including T=0 and control) using a suitable reverse-phase HPLC method. A gradient method is recommended to resolve the parent compound from potential impurities.

    • Example Method: C18 column; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in ACN; Gradient elution; PDA detection at multiple wavelengths (e.g., 220-400 nm).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control and T=0 samples. Calculate the percentage of degradation. Use the PDA and MS data to identify and characterize major degradation products.

Conclusion

The chemical integrity of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine is best preserved through meticulous attention to its storage and handling. The compound is sensitive to light, and potentially susceptible to oxidation and hydrolysis. Therefore, long-term storage under refrigerated conditions (≤ 4°C) in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) is strongly recommended. All handling should be conducted in a fume hood using appropriate PPE. By implementing these protocols and validating stability with empirical studies, researchers can ensure the quality and reliability of this critical reagent in their drug discovery and development endeavors.

References

  • Apollo Scientific Ltd. (2017). Safety Data Sheet for 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE. Available at: [Link]

  • Avantor. (2011). Material Safety Data Sheet for PYRIDINE. Available at: [Link]

  • University of Washington. Standard Operating Procedures for Pyridine. Available at: [Link]

  • INDOFINE Chemical Company, Inc. (2026). Safety Data Sheet for 5-AZAINDOLE. Available at: [Link]

  • Muszalska, I. (2011). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 68(2), 233-239. Available at: [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (n.d.). International Chemical Safety Cards: PYRIDINE. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]

  • Amer, F. A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1935–1941. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(30), 18459-18470. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Advances, 11, 18459. Available at: [Link]

  • Gupta, N., & Sims, G. K. (2019). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Fetzner, S. (1998). Initial steps of pyridine biodegradation. ResearchGate. Available at: [Link]

Sources

Technical Guide: 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Reactivity Profiling, and Synthetic Utility in Drug Discovery

Executive Summary

4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1000340-66-8), often referred to as 4,6-dibromo-7-azaindole , is a high-value heterocyclic scaffold in medicinal chemistry.[1] It serves as a critical building block for the synthesis of type I and type II kinase inhibitors.[1] Its structural isomorphism to purine allows it to function as a bioisostere for ATP, making it a privileged structure for targeting the hinge region of protein kinases (e.g., BRAF, JAK, FGFR).[1]

This guide details the compound's precise molecular weight specifications for analytical validation, delineates the regioselective reactivity rules governing its two bromine handles, and provides a validated protocol for its functionalization.[1]

Physicochemical Specifications

Accurate molecular weight calculations are prerequisite for high-resolution mass spectrometry (HRMS) validation.[1] Due to the presence of two bromine atoms, the compound exhibits a distinct isotopic signature that must be accounted for during LC-MS analysis.

Molecular Weight & Formula
PropertyValueNotes
Chemical Formula

Average Molecular Weight 275.93 g/mol Used for molarity calculations.[1]
Monoisotopic Mass 273.8741 Da Based on

.[1]
Exact Mass 273.8741 (

)275.8721 (

)277.8700 (

)
The "Triplet" Pattern.[1]
Mass Spectrometry: The Isotopic Triplet

The presence of two bromine atoms creates a characteristic 1:2:1 intensity ratio in the mass spectrum.[1] Researchers must look for this triplet pattern to confirm the integrity of the dibromo core before functionalization.

IsotopePattern cluster_0 MS Spectrum: Isotopic Distribution (M+H)+ Iso1 m/z ~274.9 (79Br + 79Br) Intensity: ~50% Iso2 m/z ~276.9 (79Br + 81Br) Intensity: ~100% (Base Peak) Iso3 m/z ~278.9 (81Br + 81Br) Intensity: ~50% caption Fig 1. Characteristic 1:2:1 isotopic signature of the dibromo core.

[1]

Synthetic Reactivity & Regioselectivity

The primary value of 4,6-dibromo-7-azaindole lies in the differential reactivity of the C4 and C6 positions.[1] Understanding the electronic environment of the pyridine ring is crucial for designing sequential cross-coupling strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

The "Alpha-Gamma" Rule

In the 7-azaindole system, the pyridine nitrogen (N7) exerts a strong electron-withdrawing inductive effect.[1]

  • C6 Position (Alpha to N7): This position is highly electron-deficient, making it significantly more reactive towards oxidative addition by palladium catalysts and nucleophilic aromatic substitution (

    
    ).[1]
    
  • C4 Position (Gamma to N7): While also activated, the C4 position is less electrophilic than C6.[1]

Causality: The proximity of C6 to the electronegative N7 lowers the activation energy for the insertion of


, allowing for highly selective mono-functionalization at C6 under controlled conditions.[1]

ReactivityMap cluster_legend Electronic Activation Core 4,6-Dibromo-7-azaindole C6 C6-Br (Alpha) High Reactivity Core->C6 1st Coupling (Suzuki/SnAr) C4 C4-Br (Gamma) Lower Reactivity Core->C4 2nd Coupling (Requires forcing) N7 N7 Inductive Effect N7->C6 Strong N7->C4 Weak caption Fig 2. Regioselectivity map driven by N7 inductive effects.

Experimental Protocol: Regioselective C6-Arylation

This protocol describes the selective Suzuki coupling of a phenylboronic acid to the C6 position, leaving the C4 bromide intact for subsequent diversification.[1]

Objective: Synthesize 4-bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine.

Reagents & Stoichiometry[1]
  • Substrate: 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.05 equiv) — Slight excess only to prevent bis-coupling.[1]

  • Catalyst:

    
     (5 mol%) — Standard catalyst supports C6 selectivity.[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the dibromo substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) species, leading to homocoupling side products.[1]

  • Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Control Point: Monitor by LC-MS.[1] Look for the disappearance of the "triplet" (Br2) and appearance of a "doublet" (Br1) pattern at M+H ~273/275.[1]

    • Note: Avoid temperatures >100°C to prevent activation of the C4-Br.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C6-arylated product typically elutes after the starting material but before any bis-arylated byproduct.[1]

Applications in Drug Discovery

The 4,6-dibromo-7-azaindole scaffold is a cornerstone in Fragment-Based Drug Discovery (FBDD) .[1]

  • Hinge Binding: The pyrrole NH (donor) and pyridine N (acceptor) form a bidentate hydrogen bond network with the ATP-binding pocket of kinases (e.g., residues Glu/Ala in the hinge).[1]

  • Vector Exploration:

    • C6 Vector: Projects into the solvent-exposed region or specificity pocket; often used to tune solubility.

    • C4 Vector: Projects towards the gatekeeper residue; critical for selectivity against homologous kinases.[1]

Validated Targets
  • BRAF V600E: 7-azaindole cores mimic the Vemurafenib binding mode.[1]

  • FGFR1-4: Used to construct pan-FGFR inhibitors by extending from C6.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22273643, 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link](Note: Reference for core scaffold numbering and properties).

  • Lutz, M. R., et al. (2014).[1] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. [Link](Validation of alpha-position reactivity in pyridine systems).

  • Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] Chemical and Pharmaceutical Bulletin. [Link](Comprehensive review on 7-azaindole binding modes and functionalization).

  • Schroeder, G. M., et al. (2001).[1] Synthesis and SAR of 7-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry. [Link](Protocols for regioselective coupling).

Sources

Methodological & Application

functionalization of the 4-position of dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP. Functionalization at the C4 position is critical for accessing the hydrophobic pocket of kinase active sites. This guide details the regioselective functionalization of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine , the primary "dibromo" scaffold used to access 4-substituted derivatives. We provide validated protocols for C4-selective Suzuki-Miyaura coupling, SNAr displacement, and Buchwald-Hartwig amination, grounded in electronic structure analysis and experimental evidence.

Reactivity Profile & Mechanistic Logic

To achieve high fidelity in functionalization, one must understand the electronic disparity between the C4 and C6 positions of the 4,6-dibromo-7-azaindole scaffold.

Electronic Descriptors
  • C4 Position (Gamma to N7): This position is electronically analogous to the 4-position of pyridine. It is highly electron-deficient due to the inductive and mesomeric withdrawal of the pyridine nitrogen (N7). It is remote from the electron-donating pyrrole nitrogen (N1).

  • C6 Position (Alpha to N7): While also activated by N7, this position is adjacent to the pyrrole nitrogen (N1). The lone pair on N1 donates electron density into the ring system, partially passivating the C6 position relative to C4.

  • N1 Protecting Group Effect: The selectivity is significantly enhanced by protecting N1. Electron-withdrawing groups (e.g., Tosyl, SEM) on N1 decrease the electron density of the entire system, increasing reactivity at C4 towards nucleophiles (SNAr) and oxidative addition (Pd-catalysis).

Reactivity Visualization

ReactivityMap Substrate 4,6-Dibromo-7-azaindole (N1-Protected) C4 C4 Position (High Electrophilicity) Primary Reactive Site Substrate->C4 Major Pathway (Suzuki, SnAr, Buchwald) C6 C6 Position (Moderate Electrophilicity) Secondary Reactive Site Substrate->C6 Minor Pathway (Requires forcing conditions or C4 blockage)

Caption: Reactivity hierarchy of 4,6-dibromo-7-azaindole. C4 is activated by the pyridine nitrogen (N7) and less deactivated by the pyrrole nitrogen (N1) compared to C6.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

This protocol is optimized for introducing aryl and heteroaryl groups at C4 while leaving the C6-bromide intact for subsequent diversification.

  • Substrate: 1-(Benzenesulfonyl)-4,6-dibromo-7-azaindole (Protection recommended for highest yield).

  • Selectivity Factor: >20:1 (C4:C6).

ComponentReagent/ConditionRole
Catalyst Pd(dppf)Cl₂[1]·DCM (5 mol%)Bidentate ligand prevents migration; robust for aryl bromides.
Base Na₂CO₃ (2.0 equiv, 2M aq.)Mild base avoids competitive hydrolysis or bis-coupling.
Solvent 1,4-Dioxane : Water (4:1)Polarity supports boronic acid solubility.
Temp/Time 80–90 °C, 2–4 hoursModerate heat favors kinetic C4 product.

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine the dibromo-7-azaindole (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-dioxane (0.1 M concentration) and 2M aq. Na₂CO₃ (2.0 equiv).[2]

  • Degas: Sparge with argon for 5 minutes or apply 3 vacuum/argon cycles. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • React: Seal and heat to 85 °C. Monitor by LCMS. The starting material (M) should convert to mono-product (M+R-Br).

    • Checkpoint: If >5% bis-coupled product is observed, lower temperature to 70 °C and reduce boronic acid to 1.0 equiv.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The C4-product typically elutes after the starting material but before any bis-product.

Protocol B: C4-Selective SNAr Displacement

Ideal for introducing aliphatic amines, alkoxides, or thiols. This reaction relies on the high electrophilicity of C4.

  • Substrate: 4,6-Dibromo-7-azaindole (N-protection optional but beneficial; N-Boc or N-SEM preferred).

  • Nucleophile: Primary or secondary amines (1.2 equiv).

ParameterConditionRationale
Solvent NMP or DMSOPolar aprotic solvents stabilize the Meisenheimer intermediate.
Base DIPEA (2-3 equiv)Neutralizes HBr generated; non-nucleophilic.
Temp 100–120 °CThermal activation required to overcome aromaticity.

Step-by-Step Methodology:

  • Dissolve: Dissolve 4,6-dibromo-7-azaindole (1.0 equiv) in NMP (0.2 M).

  • Add Reagents: Add DIPEA (3.0 equiv) followed by the amine nucleophile (1.2 equiv).

  • Heat: Heat to 110 °C in a sealed tube.

    • Note: For volatile amines, use a microwave reactor (130 °C, 30 min) for improved conversion.

  • Monitor: LCMS should show clean conversion to the mono-substituted product. The C6-Br is significantly less reactive towards SNAr and usually remains intact up to 150 °C.

  • Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc/LiCl(aq) to remove NMP.

Protocol C: Buchwald-Hartwig Amination (C4-Selective)

Use this when the amine is non-nucleophilic (e.g., anilines) or steric hindrance prevents SNAr.

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%).

  • Base: Cs₂CO₃ (1.5 equiv).

  • Solvent: 1,4-Dioxane, 100 °C.

  • Selectivity: Xantphos is a wide bite-angle ligand that often favors the more electronically activated position (C4) and promotes reductive elimination.

Strategic Workflow & Troubleshooting

Sequential Functionalization Strategy

To access 4,6-disubstituted scaffolds, strict order of operations is required.

Workflow Start 4,6-Dibromo-7-azaindole Step1 Step 1: C4 Functionalization (Suzuki or SnAr) Start->Step1 High Selectivity (Kinetic Control) Intermed Intermediate: 4-Substituted-6-bromo-7-azaindole Step1->Intermed Step2 Step 2: C6 Functionalization (Suzuki or Buchwald) Intermed->Step2 Forcing Conditions (High Temp/Catalyst Load) Final Target: 4,6-Disubstituted-7-azaindole Step2->Final

Caption: Sequential workflow. C4 must be derivatized first. The remaining C6-bromide requires more vigorous conditions for subsequent reaction.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning or C6 deactivation.Switch to Pd(Amphos)Cl₂ or XPhos Pd G2 . Ensure thorough degassing.
Bis-coupling (C4 & C6) Temperature too high; excess boronic acid.Reduce temp to 60 °C. Add boronic acid dropwise. Use 1.0 equiv exactly.
N1-Arylation Side Product Free NH competing with C-Br.Protect N1 (SEM, Boc, Tosyl) before coupling. Free NH is acidic and can poison Pd.
No Reaction (SnAr) Nucleophile too weak or steric clash.Switch to Protocol C (Buchwald) or use Microwave irradiation at 140 °C.

References

  • Regioselective Functionalization of 7-Azaindoles (Review) Title: Recent advances in the global ring functionalization of 7-azaindoles Source:Chem. Commun., 2019, 55, 12278-12292. Link:[Link]

  • Suzuki Coupling Selectivity (Mechanism) Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source:Chem. Sci., 2013, 4, 2619-2636. Link:[Link]

  • SNAr Reactivity of Azaindoles Title: Nucleophilic aromatic substitution of 4-chloro- and 4-fluoro-7-azaindoles Source:Tetrahedron Letters, 2008, 49(36), 5368-5371. Link:[Link]

  • Practical Guide to 7-Azaindole Synthesis Title: The Azaindole Framework in the Design of Kinase Inhibitors Source:Molecules, 2020, 25(11), 2602. Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,6-dibromo-7-azaindole). Achieving high purity of this key heterocyclic building block is critical for the success of subsequent synthetic steps and the integrity of biological data. This document addresses common purification challenges through a series of troubleshooting scenarios and frequently asked questions, grounding all recommendations in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine. Each entry details the potential causes and provides actionable solutions based on field-proven laboratory practices.

Issue 1: My compound is streaking or tailing during column chromatography.

Potential Cause 1: Interaction with Acidic Silica Gel The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can lead to poor peak shape, tailing, and in some cases, irreversible adsorption or degradation of the compound.[1][2]

Troubleshooting Suggestions:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.1-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the methanol portion of the mobile phase.[2][3] This neutralizes the acidic sites on the silica, minimizing unwanted interactions.

  • Deactivate the Stationary Phase: Before packing the column, the silica gel can be treated with a solution of the mobile phase containing the basic modifier to ensure it is fully neutralized.

  • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic or neutral stationary phase. Neutral alumina is an excellent alternative that can significantly improve the chromatography of basic compounds.[2][4]

Potential Cause 2: Poor Solubility in the Mobile Phase If the compound has low solubility in the chosen eluent, it can lead to band broadening and tailing as the material continuously dissolves and re-precipitates on the column.

Troubleshooting Suggestions:

  • Optimize Solvent System: Ensure the chosen mobile phase can adequately dissolve the compound. While a non-polar solvent like hexanes is often used to start, a more polar co-solvent like ethyl acetate or dichloromethane is necessary. If solubility is still an issue, a small percentage of a highly polar solvent like methanol may be required.[1]

  • Proper Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or acetone) before adsorbing it onto a small amount of silica gel.[5] After evaporating the solvent, this dry-loaded sample can be added to the top of the column. This technique prevents issues related to poor solubility in the initial mobile phase.

Issue 2: The product co-elutes with a closely-related impurity.

Potential Cause: Similar Polarity of Components Synthetic procedures for brominated heterocycles can often result in impurities with very similar polarities to the desired product. These may include starting materials, mono-brominated intermediates, or isomeric byproducts.[1]

Troubleshooting Suggestions:

  • Fine-Tune the Mobile Phase: A shallow solvent gradient can significantly enhance separation.[4] Instead of large jumps in polarity (e.g., 10% to 30% ethyl acetate), try increasing the polar component in small increments (e.g., 1-2%). This increases the effective length of the column for separating closely-eluting spots.

  • Change Solvent Selectivity: If optimizing the hexane/ethyl acetate system fails, switch to a different solvent system.[3] A combination like dichloromethane/methanol or toluene/acetone can alter the interactions with the stationary phase and may resolve the components.

  • Employ a Multi-Step Purification Strategy: For very difficult separations, a single chromatographic step may be insufficient.[1] Consider an initial purification by column chromatography followed by a final polishing step using recrystallization.[1][4] This combination of techniques exploits differences in both polarity and solubility for a superior final purity.

Issue 3: I am experiencing low or no product recovery after column chromatography.

Potential Cause 1: Irreversible Adsorption or Decomposition As mentioned, the acidic nature of silica gel can be detrimental to sensitive heterocyclic compounds, potentially leading to decomposition or irreversible binding to the column.[1][6]

Troubleshooting Suggestions:

  • Test Compound Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, it indicates degradation on silica.[6]

  • Use an Alternative Stationary Phase: If instability is confirmed, avoid silica gel. Neutral alumina or reversed-phase (C18) chromatography are viable alternatives.[1][2]

Potential Cause 2: Compound is Too Polar and Not Eluting If an inappropriate, overly non-polar solvent system is used, the compound may remain at the top of the column.

Troubleshooting Suggestions:

  • Increase Mobile Phase Polarity: If you suspect the compound is stuck, you can try to "flush" the column with a much more polar solvent system, such as 10-20% methanol in dichloromethane, to recover the material.[2]

  • Consult TLC Analysis: Always develop a robust TLC method before running a column. The ideal Rf value for the target compound should be around 0.25-0.35 to ensure it elutes in a reasonable volume of solvent.[5]

Issue 4: My compound "oils out" or fails to crystallize during recrystallization.

Potential Cause 1: Solution is Supersaturated or Cooled Too Quickly Oiling out occurs when the solubility of the compound decreases so rapidly upon cooling that it separates as a liquid phase instead of forming a crystal lattice.

Troubleshooting Suggestions:

  • Re-heat and Add More Solvent: If an oil forms, re-heat the solution until it becomes homogeneous again. Add a small amount of additional hot solvent to slightly decrease the saturation, then allow it to cool much more slowly.[2]

  • Promote Nucleation: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a "seed" crystal of the pure compound.[2]

Potential Cause 2: Presence of Impurities Impurities can disrupt the crystal lattice formation, often leading to oiling out or preventing crystallization altogether.

Troubleshooting Suggestions:

  • Perform a Pre-Purification Step: If the crude material is very impure, a preliminary purification by flash chromatography to remove the bulk of the impurities may be necessary before attempting recrystallization.[2]

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, ethanol). Then, slowly add a "poor" solvent (e.g., hexanes) in which the compound is insoluble until the solution becomes slightly turbid. Cooling this mixture can often promote crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a synthesis of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine?

A1: Common impurities typically arise from the synthetic route and can include:

  • Unreacted Starting Material: Such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

  • Mono-brominated Species: Incomplete bromination can lead to 4-bromo- or 6-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Over-brominated Species: Reaction conditions that are too harsh may produce tri-brominated or other poly-brominated species.

  • Isomeric Impurities: Depending on the synthetic strategy, other dibromo-isomers could potentially form.[1]

  • Residual Reagents and Solvents: Reagents used in the bromination (e.g., N-bromosuccinimide) and solvents from the reaction and workup are also common.[1]

Q2: What is a good general protocol for purifying this compound by flash column chromatography?

A2: A standard approach would use silica gel as the stationary phase.[7]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.[5]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it carefully onto the top of the column. For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more ethyl acetate.[4] A typical gradient might be from 5% to 40% ethyl acetate in hexanes. Collect fractions and monitor them by TLC to identify those containing the pure product.

Q3: Is recrystallization a viable purification method for this compound? What solvents should I try?

A3: Yes, recrystallization is an excellent technique for removing small amounts of impurities and for final purification after chromatography.[4] The key is to find a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.

  • Recommended Solvents to Screen: For brominated heterocycles, common and effective recrystallization solvents include ethanol, methanol, or a mixture of ethanol and water.[4][9] A solvent system of ethyl acetate/hexanes can also be effective.[4]

  • General Procedure: Dissolve the compound in a minimum amount of the chosen solvent at its boiling point. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[2] Collect the crystals by filtration.

Q4: My analysis suggests the compound is degrading on silica gel. What are my options?

A4: Degradation on silica is a known issue for some nitrogen-containing heterocycles due to the acidic nature of the stationary phase.[1][6]

  • Use Neutralized Silica: You can try running the column with a mobile phase containing a small amount of a base like triethylamine (0.1-1%) to neutralize the silica surface.[2]

  • Switch to Alumina: Alumina is a more robust alternative for basic compounds. It is available in neutral, acidic, and basic forms. For this compound, neutral or basic alumina would be the most appropriate choice.[4]

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (using a C18-functionalized silica stationary phase and polar solvents like water/acetonitrile or water/methanol) can be an effective alternative. This avoids the issue of acidic silanol groups entirely.[1]

Data & Protocols
Table 1: Recommended Solvent Systems for Purification
Purification MethodStationary PhaseRecommended Solvent System(s)Notes
Flash Chromatography Silica GelHexanes/Ethyl Acetate (gradient)A shallow gradient is recommended for separating closely related impurities.[4] Add 0.1-1% Et₃N if streaking occurs.[2]
Dichloromethane/Methanol (gradient)Useful for more polar compounds or when different selectivity is needed.[3]
Neutral AluminaHexanes/Ethyl Acetate (gradient)A good alternative for base-sensitive compounds.[2][4]
Recrystallization N/AEthanol or MethanolGood single-solvent option.
Ethyl Acetate / HexanesA common two-solvent system; dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.[4]
DMF / WaterDissolve in minimal DMF, then slowly add water as the anti-solvent.
Protocol 1: Step-by-Step Flash Column Chromatography
  • Select Solvent System: Use TLC to find a solvent system that gives the product an Rf of 0.25-0.35.

  • Prepare the Column: Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.[8]

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, tapping the side gently to pack the silica uniformly and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add a protective layer of sand on top.[5][8]

  • Load the Sample: Dissolve your crude 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine in the minimum amount of a strong solvent (e.g., DCM). Add a small portion of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elute and Collect: Carefully add the eluent to the column. Apply pressure (flash chromatography) or let gravity pull the solvent through.[10] Begin collecting fractions immediately. Gradually increase the polarity of the eluent according to your pre-determined gradient.

  • Analyze Fractions: Monitor the collected fractions using TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine based on the initial assessment of the crude material.

Purification_Workflow start Crude 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine check_purity Assess Purity & Impurity Profile (TLC, NMR) start->check_purity high_purity High Purity (>90%) Minor Impurities check_purity->high_purity >90% medium_purity Medium Purity Multiple Spots on TLC check_purity->medium_purity 50-90% low_purity Low Purity / Complex Mixture check_purity->low_purity <50% recrystallize Recrystallization high_purity->recrystallize column Flash Column Chromatography medium_purity->column multi_step Multi-Step Purification (e.g., Column then Recrystallization) low_purity->multi_step final_product Pure Product (Verify by NMR/LC-MS) recrystallize->final_product check_stability Check Stability on Silica TLC Plate column->check_stability multi_step->final_product stable Compound is Stable check_stability->stable Yes unstable Compound Degrades check_stability->unstable No silica_column Silica Gel Column (Optional: add Et3N) stable->silica_column alumina_column Alumina Column or Reversed-Phase unstable->alumina_column silica_column->final_product alumina_column->final_product

Caption: Decision tree for selecting a purification method.

References
  • University of Wisconsin-Madison. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Cenal, J. P., et al. (2017). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Wang, L., et al. (2019). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ChemRxiv. Retrieved from [Link]

  • University of Toronto. (n.d.). How to run column chromatography. Department of Chemistry. Retrieved from [Link]

Sources

Heterocycle Coupling Support Hub: Optimizing Buchwald-Hartwig Amination of Dibromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist, Process Chemistry Division Ticket: #BH-PYR-DB-001

Introduction

Welcome to the technical support center. You are likely here because your reaction is either stalling (catalyst poisoning), yielding intractable mixtures (regioselectivity failure), or producing bis-aminated side products.

Dibromopyridines represent a unique "stress test" for Palladium catalysis. Unlike simple aryl halides, they possess two reactive sites and a basic nitrogen capable of sequestering your catalyst. This guide deconstructs these failure modes into solvable engineering problems.

Module 1: The Regioselectivity Matrix

Scenario A: 2,6-Dibromopyridine (The Symmetry Trap)

The Issue: The substrate is symmetric. The moment the first amine is coupled, the product becomes an electron-rich aminopyridine. Counter-intuitively, this often activates the second bromine towards oxidative addition, leading to bis-amination (A-Pd-A) before the starting material is consumed.

Troubleshooting Q&A:

Q: I need the mono-aminated product, but I keep getting 20% bis-product. How do I stop it? A: You must rely on statistical distribution control and ligand sterics .

  • The Fix: Reduce amine stoichiometry to 0.85 equivalents . It is better to recycle unreacted dibromide than to separate the bis-impurity.

  • Ligand Selection: Use a ligand that creates a crowded metal center. P(t-Bu)3 or BrettPhos are effective. The bulky ligand makes the second oxidative addition (into the sterically more crowded mono-product) kinetically slower than the first addition.

Scenario B: 2,5-Dibromopyridine (The Electronic vs. Steric War)

The Issue: You have two electronically distinct sites.

  • C2 Position: Adjacent to nitrogen. Electron-deficient (inductive effect). Fast Oxidative Addition (OA).

  • C5 Position: Resembles a standard aryl bromide. Slower OA.

Q: Which position reacts first? A: Under thermodynamic control with standard ligands, C2 is the dominant reaction site .

  • The Mechanism: The Pd(0) inserts rapidly at C2. However, the resulting Pd(II) species can form a stable chelate with the pyridine nitrogen (a "resting state" trap).

  • The Protocol: To ensure high yields at C2, you must use a ligand that prevents this chelate formation. Xantphos is the gold standard here. Its wide bite angle (111°) destabilizes the square-planar Pd-N interaction, forcing the cycle forward.

Module 2: Catalyst Death (The "Black Metal" Phenomenon)

Q: My reaction turns to Pd-black within 10 minutes and conversion stops at 15%. Why? A: This is Pyridine Poisoning . The pyridine nitrogen (from substrate or product) is out-competing your phosphine ligand for the Pd(0) center. Once the phosphine dissociates, Pd aggregates and precipitates.

The Solution: The "Pre-Catalyst" Protocol Stop mixing Pd(OAc)2 and ligands in situ. The induction period required to reduce Pd(II) to Pd(0) is exactly when pyridine poisoning happens.

  • Switch to: Pd-PEPPSI-IPr or G3/G4-Palladacycles (e.g., Xantphos Pd G4) .

  • Why: These precatalysts enter the cycle as active Pd(0) species inside the catalytic cycle, bypassing the vulnerable induction phase.

Module 3: Visualization & Logic Flows

Workflow 1: Decision Matrix for Ligand Selection

LigandSelection Start Substrate Analysis Type Which Dibromopyridine? Start->Type Sym 2,6-Dibromo (Symmetric) Type->Sym Asym 2,5-Dibromo (Asymmetric) Type->Asym GoalSym Goal: Mono-Amination Sym->GoalSym GoalAsym Goal: C2-Selective Asym->GoalAsym SolSym Use P(t-Bu)3 or BrettPhos Stoichiometry: 0.9 eq Amine GoalSym->SolSym SolAsym Use Xantphos Pd G4 Destabilizes N-chelation GoalAsym->SolAsym

Figure 1: Strategic decision tree for selecting ligands based on regioselectivity requirements.

Workflow 2: The Mechanism of Pyridine Poisoning

Poisoning Pd0 Active Pd(0)L OA Oxidative Addition (Productive) Pd0->OA Bulky Ligand Prevents N-binding Coord N-Coordination (Non-Productive) Pd0->Coord Small Ligand (e.g. PPh3) Substrate Bromopyridine Cycle Catalytic Cycle Continues OA->Cycle Dead Pd-Black (Catalyst Death) Coord->Dead Ligand Displacement

Figure 2: The competition between productive oxidative addition and catalyst poisoning by the pyridine nitrogen.

Module 4: Standardized Experimental Protocols

Protocol A: High-Fidelity C2-Amination of 2,5-Dibromopyridine

Target Audience: Users struggling with conversion or catalyst death.

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Amine (1.1 equiv)

  • Catalyst: Xantphos Pd G4 (2.0 mol%) OR [Pd2(dba)3 (1 mol%) + Xantphos (2.5 mol%)]

  • Base: Cs2CO3 (2.0 equiv) - Use weak base to prevent hydrodehalogenation.

  • Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Inerting: Charge a reaction vial with the aryl halide, base, and pre-catalyst (Pd G4) . Cap and purge with Argon/Nitrogen for 5 minutes. Do not add solvent yet.

  • Solvent Addition: Add anhydrous dioxane via syringe. If the amine is liquid, add it now.

  • Activation: Heat the block to 80°C .

    • Note: Do not overshoot to 110°C immediately. 2,5-dibromopyridine is thermally sensitive in the presence of strong bases.

  • Monitoring: Check HPLC at 2 hours.

    • Success Marker: Disappearance of starting material.

    • Failure Marker: Appearance of pyridine (hydrodehalogenation). If seen, lower temp to 65°C and switch solvent to Toluene.

Data Summary: Ligand Performance on 2,5-Dibromopyridine
Ligand FamilyRepresentativeC2-SelectivityYieldNotes
Bidentate (Wide) Xantphos High (>95%) 92% Recommended. Prevents N-chelation trap.
Monodentate (Bulk)BrettPhosHigh (>90%)78%Good, but slower kinetics on electron-poor rings.
Bidentate (Tight)dppfModerate45%Suffers from competitive chelation.
SimplePPh3Low<10%Rapid catalyst poisoning/precipitation.

References

  • BenchChem Application Notes. Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.[1] (2025).[1][2][3][4] Link

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. (2024). Link

  • National Institutes of Health (PMC). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. (2023).[4][5][6] Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Ligands. (2024). Link

  • BenchChem Protocols. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine. (2025).[1][2][3][4] Link

Sources

Technical Support Center: Palladium-Catalyzed Reactions with 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile, yet challenging, substrate. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

I. Frequently Asked Questions (FAQs)

This section covers the most common initial queries and challenges encountered when working with 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,6-dibromo-7-azaindole).

Q1: My Suzuki-Miyaura coupling is giving low yield and a significant amount of starting material is recovered. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate often points to several key factors:

  • Insufficient Catalyst Activity: The 7-azaindole core can coordinate to the palladium center, potentially inhibiting catalytic activity. The electron-deficient nature of the pyridine ring can also make oxidative addition, the first step in the catalytic cycle, more challenging compared to simpler aryl bromides.[1][2]

  • Base Incompatibility: The choice of base is critical. While stronger bases can facilitate the transmetalation step, they can also promote side reactions, including decomposition of the boronic acid or the substrate itself.[3] For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[4]

  • Solvent System Issues: The solubility of all components—substrate, boronic acid, base, and catalyst—is paramount. A common issue is poor solubility of the inorganic base in the organic solvent. Using a mixed solvent system, such as dioxane/water or THF/water, can often improve results.[4][5]

  • Deborylation of the Boronic Acid: Boronic acids can be unstable under reaction conditions, undergoing protodeboronation, especially at elevated temperatures and in the presence of water and base.[5][6] This effectively reduces the concentration of your nucleophile.

Q2: I am observing significant debromination (hydrodehalogenation) of my starting material. How can I minimize this side reaction?

A2: Debromination is a common side reaction in palladium-catalyzed couplings, where a bromine atom is replaced by a hydrogen atom.[7][8] This can be caused by:

  • Catalyst System: Certain palladium catalysts and ligands are more prone to promoting this side reaction.[7] The presence of β-hydrides in the system can also lead to reductive elimination of H-Br.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the incidence of debromination.

  • Hydrogen Source: The source of the hydrogen atom can be the solvent, the amine (in Buchwald-Hartwig reactions), or other reagents present.

To mitigate debromination:

  • Optimize Catalyst and Ligand: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction.[8]

  • Lower Reaction Temperature: If possible, reducing the reaction temperature can slow down the rate of debromination relative to the desired coupling.

  • Use a Scavenger: In some cases, adding a hydride scavenger can be effective.

Q3: I am trying to perform a Buchwald-Hartwig amination and my reaction is not proceeding. What should I check first?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to several factors.[9][10]

  • Catalyst and Ligand Choice: This reaction is highly dependent on the ligand used. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective for challenging substrates like 7-azaindoles.[4]

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[11]

  • Exclusion of Air and Moisture: The palladium(0) active catalyst is oxygen-sensitive. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Inhibition: The nitrogen atoms in the 7-azaindole core can coordinate to the palladium catalyst, leading to catalyst inhibition.[2] Using a higher catalyst loading or a more robust catalyst system may be necessary.

II. Troubleshooting Guide: Advanced Scenarios

This section provides in-depth guidance for more complex issues, including regioselectivity and sequential couplings.

Scenario 1: Poor Regioselectivity in Monofunctionalization

Problem: I want to selectively functionalize either the C4 or C6 position of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine, but I am getting a mixture of products.

Analysis: The differential reactivity of the two bromine atoms is key to achieving regioselectivity. Generally, the C6-Br is more sterically accessible and may be more reactive in some cross-coupling reactions. However, electronic effects can also play a significant role.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity cluster_suzuki Suzuki Optimization cluster_sonogashira Sonogashira Optimization start Low Regioselectivity Observed q1 Reaction Type? start->q1 suzuki Suzuki Coupling q1->suzuki Suzuki sonogashira Sonogashira Coupling q1->sonogashira Sonogashira other Other Couplings q1->other Other s1 Screen Ligands: - Bulky (e.g., SPhos, XPhos) - Less Bulky (e.g., PPh₃) suzuki->s1 so1 Control Cu(I) co-catalyst: Stoichiometry is critical. sonogashira->so1 end Improved Selectivity other->end Consult literature for specific reaction type s2 Vary Temperature: Lower temperature may favor kinetic C6 selectivity. s1->s2 s3 Adjust Base: Weaker bases (K₂CO₃, Cs₂CO₃) may offer better control. s2->s3 s3->end so2 Temperature Gradient: Start at RT and slowly heat. so1->so2 so2->end

Caption: Decision tree for troubleshooting poor regioselectivity.

Detailed Protocol: Ligand Screening for Selective Suzuki Coupling

  • Setup: Prepare multiple reaction vials under an inert atmosphere.

  • Reagents: To each vial, add 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine (1 equiv), the desired boronic acid (1.1 equiv), a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and a base (e.g., K₃PO₄, 2 equiv).

  • Ligand Variation: Add a different phosphine ligand to each vial (e.g., PPh₃, SPhos, XPhos, RuPhos, at 5-10 mol%).

  • Reaction: Add degassed solvent (e.g., dioxane/water 4:1) and heat the reactions at a consistent temperature (e.g., 80 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS to determine the ratio of C4-substituted, C6-substituted, and disubstituted products.

Ligand TypeExpected Outcome on SelectivityRationale
Bulky, Electron-Rich (e.g., XPhos, SPhos)May favor reaction at the more accessible C6 position.Steric hindrance can prevent the catalyst from accessing the more hindered C4 position.
Less Bulky (e.g., PPh₃)May result in a mixture of products or favor the electronically preferred site.Smaller ligands may allow for less steric discrimination between the two positions.
Scenario 2: Failure in Sequential Cross-Coupling

Problem: After successfully performing the first cross-coupling at one position, the second coupling at the remaining bromine position fails.

Analysis: The electronic and steric properties of the newly introduced group can significantly impact the reactivity of the second bromine atom. An electron-donating group introduced in the first step can deactivate the remaining position towards oxidative addition. Conversely, a very bulky group can sterically hinder the second coupling.

Troubleshooting Strategies:

  • Change the Order of Reactions: If possible, try introducing the substituents in the reverse order. For example, if a Suzuki coupling followed by a Buchwald-Hartwig amination fails, attempt the amination first.

  • More Forcing Conditions: For the second, more challenging coupling, you may need to increase the temperature, use a higher catalyst loading, or switch to a more active catalyst system.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes drive difficult couplings to completion by rapidly heating the reaction mixture.[12]

Experimental Workflow for Sequential Coupling:

G cluster_workflow Sequential Cross-Coupling Workflow cluster_solutions Troubleshooting Options start 4,6-Dibromo Substrate step1 First Coupling (e.g., Suzuki at C6) start->step1 intermediate Monofunctionalized Intermediate step1->intermediate step2 Second Coupling (e.g., Amination at C4) intermediate->step2 product Disubstituted Product step2->product Success troubleshoot Second Coupling Fails step2->troubleshoot Failure s1 Increase Temperature troubleshoot->s1 s2 Higher Catalyst Load troubleshoot->s2 s3 Switch Catalyst/Ligand (e.g., to Buchwald ligands) troubleshoot->s3 s4 Use Microwave troubleshoot->s4 s1->step2 s2->step2 s3->step2 s4->step2

Sources

overcoming low reactivity in couplings with 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of functionalizing 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine (4,6-dibromo-7-azaindole). This scaffold is notorious in medicinal chemistry (particularly for JAK, TRK, and MAPK inhibitors) for its "deceptive" reactivity—it appears simple but frequently fails due to catalyst poisoning and regioselectivity issues.

Topic: Overcoming Low Reactivity & Regioselectivity Issues in 4,6-Dibromo-7-azaindole Status: Active Guide Ticket Priority: High (Blocker for SAR generation)

Core Analysis: Why is this reaction failing?

Before troubleshooting, you must diagnose the root cause. The 4,6-dibromo-7-azaindole scaffold presents a "Triad of Resistance" to standard palladium-catalyzed cross-couplings:

  • The N1-H Catalyst Trap: The pyrrole nitrogen (N1) is sufficiently acidic (

    
    ) to deprotonate under standard basic coupling conditions. The resulting azaindolyl anion is an excellent ligand for Pd(II), forming a stable "palladacycle" resting state that sequesters the catalyst and shuts down the catalytic cycle.
    
  • Electronic Deactivation: The pyridine nitrogen at position 7 withdraws electron density. While this theoretically facilitates oxidative addition (OA) at C4/C6, it makes the system electron-deficient. If your coupling partner (boronic acid/amine) is also electron-poor, the transmetallation step becomes the bottleneck.

  • Regiochemical Ambiguity: Both C4 and C6 are activated, but they are not equal. C4 is para to the pyridine nitrogen, while C6 is ortho. This creates a competition between electronic activation (favoring C4) and steric accessibility (favoring C4, unless N1 is protected with a bulky group).

Troubleshooting Tickets (Q&A Format)

Ticket #001: "I added 10 mol% Pd and nothing happened. Starting material is untouched."

Diagnosis: Catalyst Poisoning via N1-H. Resolution: You must mask the N1 position or use a "saturating" base strategy.

The Fix (Protocol A: Protection): The most robust solution is to install a protecting group (PG) that removes the N-H acidity.

  • Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl). It is stable to basic Suzuki/Buchwald conditions and easily removed with TBAF or TFA.

  • Alternative PG: Tosyl (Ts). Good for crystallinity, but the electron-withdrawing nature further deactivates the ring, potentially slowing down oxidative addition. Only use Ts if you have a very reactive coupling partner.

The Fix (Protocol B: The "Base Overload" Method): If you cannot protect N1, you must prevent the azaindolyl anion from binding to Palladium.

  • Method: Use 2.5–3.0 equivalents of a weak base (like

    
    ) and add 1.0 equivalent of Magnesium Sulfate (
    
    
    
    )
    or Zinc Chloride (
    
    
    ).
  • Mechanism: The Mg/Zn cation binds tightly to the azaindolyl nitrogen, effectively "protecting" it in situ and freeing the Pd catalyst to perform the coupling.

Ticket #002: "I need to couple at C6, but the reaction is occurring at C4."

Diagnosis: Intrinsic Regioselectivity Control. Technical Insight: In 4,6-dihalo-7-azaindoles, the C4 position is significantly more reactive towards both


 and Pd-catalyzed couplings.
  • Electronic Reason: C4 is para to the pyridine nitrogen, allowing for better resonance stabilization of the intermediate (Meisenheimer complex or Pd-complex) compared to the meta-like relationship of C6 (though C6 is ortho, the geometry favors C4 attack).

  • Steric Reason: The C6 position is flanked by the N1 nitrogen. If you use a bulky protecting group (like SEM or TIPS) on N1, you effectively wall off C6, making C4 selectivity >95:1.

Strategy for C6-Functionalization: You cannot force C6 coupling first on the 4,6-dibromo substrate directly. You must use a "Block and Tackle" strategy:

  • Step 1: Perform a dummy coupling or protection at C4 (e.g., convert C4-Br to C4-Cl if possible, or use 4-chloro-6-bromo-7-azaindole where Br reacts > Cl).

  • Step 2 (Recommended): If you have 4,6-dibromo, perform the C4 coupling first. If you absolutely need the C6 group first, you must synthesize the 6-bromo-4-chloro analog. The C-Br bond at C6 will react faster than the C-Cl bond at C4.

Ticket #003: "Which Ligand system works best for this scaffold?"

Diagnosis: Suboptimal Ligation. Recommendation:

  • For Suzuki (Aryl/Heteroaryl): Use XPhos or SPhos (Buchwald G2/G3 Precatalysts). These electron-rich, bulky biaryl phosphines facilitate oxidative addition into the electron-poor azaindole and prevent Pd aggregation.

  • For Amination (Buchwald-Hartwig): Use BrettPhos or RuPhos .

  • For "Impossible" Substrates: Use Pd(PEPPSI)-IPr . This NHC-stabilized catalyst is exceptionally robust against the poisoning effects of the pyridine/pyrrole nitrogens.

Experimental Workflows

Decision Logic: Protecting Group Strategy

The following diagram illustrates the decision process for handling the N1-H proton.

ProtectionStrategy cluster_regio Regioselectivity Outcome Start Start: 4,6-Dibromo-7-azaindole Q1 Is the N1-H protected? Start->Q1 Yes Proceed to Coupling (C4 is favored) Q1->Yes Yes No Can you afford an extra synthetic step? Q1->No No C4_Product Major Product: C4-Coupled Yes->C4_Product Standard Ligands Protect Install SEM Group (Standard Protocol) No->Protect Yes InSitu Use In-Situ Masking (Add 1.0 eq MgSO4) No->InSitu No Protect->Yes InSitu->Yes C6_Product Minor Product: C6-Coupled

Caption: Decision tree for N1-protection strategies to prevent catalyst poisoning.

Standard Operating Procedure: C4-Selective Suzuki Coupling

Objective: Regioselective arylation at C4 of 4,6-dibromo-1-SEM-7-azaindole.

ComponentEquivalentsRole
Substrate 1.04,6-dibromo-1-SEM-7-azaindole
Boronic Acid 1.1 - 1.2Coupling partner
Catalyst 0.05 (5 mol%)Pd(dppf)Cl2·DCM (Robust) or XPhos Pd G2 (High reactivity)
Base 2.5

(Standard) or

(Faster)
Solvent 0.1 M1,4-Dioxane / Water (4:1 ratio)
Temp 80–90 °CDo not exceed 100 °C to avoid SEM cleavage

Protocol:

  • Charge a reaction vial with Substrate, Boronic Acid, and Base.

  • Evacuate and backfill with Nitrogen (

    
    ) x 3.
    
  • Add degassed solvent mixture (Dioxane/Water).

  • Add Catalyst last (under

    
     flow).
    
  • Seal and heat to 85 °C for 2–4 hours.

  • QC Check: Monitor by LCMS. Expect C4-product as the major peak. If C6-product >5%, lower temperature to 60 °C and extend time.

Advanced Mechanistic Insight: The "Halogen Dance" Risk

When attempting to functionalize these rings using Lithium-Halogen Exchange (e.g., using


 to lithiate and then quench with an electrophile), be warned: 7-azaindoles are prone to Halogen Dance (Base-Catalyzed Halogen Migration) .

If you treat 4,6-dibromo-1-protected-7-azaindole with


, the Lithium may initially exchange at C4, but the anion can rapidly isomerize to the thermodynamically more stable C2 position (adjacent to the protecting group) or cause bromine migration.

Recommendation: Avoid lithiation on the dibromo species unless strictly necessary. Stick to Pd-catalyzed cross-couplings (Suzuki/Stille/Negishi) or


 (which works brilliantly at C4 for amines).

References

  • Laha, J. K., et al. (2016). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications.[1][2] (Review of C4 vs C6 selectivity).

  • Thibault, C., et al. (2016). "Synthesis and Reactivity of 7-Azaindoles." IntechOpen. (Detailed discussion on N-oxide activation and halide reactivity).

  • Schirok, H. (2005). "Synthesis of 4,6-Disubstituted 7-Azaindoles via Regioselective Cross-Coupling Reactions." Journal of Organic Chemistry. (Primary source for C4-selectivity in Suzuki couplings).

  • Meanwell, N. A., et al. (2010). "Regioselective Functionalization of 7-Azaindole." Synlett. (Protocols for N-protection and lithiation).

Sources

Technical Support Center: Impurity Management in 4,6-Dibromo-7-azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Time: 2026-02-15 Topic: 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 116026-95-0) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Scaffold" Challenge

Welcome to the technical support hub for 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 4,6-dibromo-7-azaindole). This molecule is a critical "privileged scaffold" in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its dual bromine handles at C4 and C6 allow for orthogonal cross-coupling reactions (e.g., Suzuki at C4, Buchwald at C6), but this same reactivity makes its synthesis prone to specific, tenacious impurities.

This guide addresses the three most common "Tickets" submitted by process chemists: Mixed Halogen Scrambling , Phosphorus Contamination , and Regio-Isomeric Byproducts .

Module 1: The "Black Box" of Bromination

Ticket #406: The "Mixed Halogen" Nightmare

User Report: "I am synthesizing the 4,6-dibromo compound starting from 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine using HBr/AcOH. LC-MS shows a single peak, but NMR suggests a mixture. Yield is good, but elemental analysis is off."

Root Cause Analysis: You are experiencing Halogen Exchange Scrambling . The conversion of the commercially available 4,6-dichloro precursor to the 4,6-dibromo analog is an equilibrium-driven reaction.

  • The Trap: 4-chloro-6-bromo and 4-bromo-6-chloro intermediates often co-elute with the product on standard C18 HPLC gradients and have very similar Rf values on silica.

  • Mechanism: The reaction relies on the protonation of the pyridine nitrogen, followed by nucleophilic attack of bromide. The C4 position is more reactive than C6 due to para-like conjugation with the pyridine nitrogen, leading to kinetic mixtures.

Troubleshooting Protocol:

ParameterStandard Protocol (Risk)Optimized Protocol (Solution)
Reagent 33% HBr in AcOH (Stoichiometric)Gas-saturated HBr/AcOH (Excess) or adding LiBr
Temperature 90-100°C120-130°C (Sealed Tube)
Time 4-6 Hours16-24 Hours (Push to equilibrium)
Monitoring HPLC (UV 254nm)qNMR or HPLC-MS (Look for M+2 patterns)

Resolution Workflow:

  • Force the Equilibrium: Add 5 equivalents of LiBr to the reaction mixture to increase the concentration of free bromide ions, driving the equilibrium toward the dibromo species.

  • Solvent Switch: If the reaction stalls, switch from Acetic Acid to n-Butanol or Propionic Acid to allow higher reflux temperatures without a pressurized vessel.

Ticket #407: The "Phosphorus" Ghost

User Report: "Using the POBr3 route on the N-oxide/hydroxy intermediate. The product is a sticky solid that fumes slightly in air. Purity is 95%, but the next Suzuki coupling fails completely."

Root Cause Analysis: This is Phosphoryl Contamination . The reaction of 1H-pyrrolo[2,3-b]pyridine-7-oxide (or the 4,6-dihydroxy tautomer) with POBr3 generates reactive phosphoryl bromides.

  • The Trap: Residual phosphoryl species (

    
    ) can coordinate to the palladium catalyst in downstream cross-coupling reactions, poisoning the catalyst.
    
  • Visual Cue: "Fuming" or "sticky" texture indicates hydrolysis of trapped phosphoryl halides.

Troubleshooting Protocol:

  • Quench Strategy: Do not just pour into ice water.

    • Step A: Dilute the reaction mixture with DCM.

    • Step B: Slowly add to a stirred solution of saturated NaHCO3 at 0°C.

    • Step C:Critical Step: Stir the biphasic mixture vigorously for 2 hours. This ensures the complete hydrolysis of the P-Br bonds into water-soluble phosphates.

  • Scavenging: If the solid remains sticky, dissolve in THF and treat with activated charcoal (10 wt%) for 30 minutes, then filter through Celite.

Module 2: Visualizing the Impurity Landscape

The following diagram maps the origins of key impurities based on the synthetic route chosen.

ImpurityMap Start_Cl 4,6-Dichloro-7-azaindole (Precursor A) Rxn_HBr Reaction: HBr/AcOH (Halogen Exchange) Start_Cl->Rxn_HBr Start_NO 7-Azaindole N-Oxide (Precursor B) Rxn_POBr3 Reaction: POBr3 (Dehydroxylative Bromination) Start_NO->Rxn_POBr3 Target 4,6-Dibromo-7-azaindole (Target) Rxn_HBr->Target Complete Imp_Mixed Impurity: 4-Cl-6-Br / 4-Br-6-Cl (Incomplete Exchange) Rxn_HBr->Imp_Mixed Incomplete (<120°C) Rxn_POBr3->Target Major Imp_Regio Impurity: 3-Bromo species (Electrophilic attack) Rxn_POBr3->Imp_Regio Side Rxn Imp_Phos Impurity: Phosphoryl adducts (Cat. Poison) Rxn_POBr3->Imp_Phos Poor Quench

Caption: Figure 1. Impurity genealogy tree showing the origin of mixed-halogen and phosphorus-based byproducts.

Module 3: Purification & Isolation

Ticket #408: Separation Strategy

User Report: "I have 5% of the monobromo impurity. Column chromatography is difficult because the spots overlap."

Solution: Avoid chromatography for >5g scales. Use Solubility-Driven Isolation .

The 4,6-dibromo species has a distinct solubility profile compared to the mono-bromo or chloro-bromo contaminants.

The "Golden Slurry" Protocol:

  • Crude Isolation: Evaporate reaction solvent to dryness.

  • Slurry Solvent: Add Water:Methanol (4:1) .

    • Why? The dibromo compound is highly lipophilic and will not dissolve. The mono-bromo and residual salts/acids are more soluble in the aqueous methanol phase.

  • Process:

    • Sonicate the slurry for 15 minutes.

    • Filter the solid.[2][3][4]

    • Wash: Wash the cake with pure water, then a small amount of cold hexanes.

  • Recrystallization (High Purity):

    • Dissolve the filter cake in hot Toluene .

    • Allow to cool slowly to room temperature, then 4°C.

    • Result: The 4,6-dibromo compound crystallizes as distinct needles, while mixed-halogen impurities often remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn pink/red upon storage?

  • A: Azaindoles are electron-rich and prone to oxidation at the N1 or C3 position if trace acid is present. Ensure your final product is dried completely (remove acid traces) and store in amber vials under argon. Pink coloration is often a surface oxide that does not significantly affect bulk purity but indicates instability.

Q2: Can I use NBS to make the 4,6-dibromo from 7-azaindole directly?

  • A: No. NBS typically brominates the C3 position (electrophilic aromatic substitution). To functionalize C4/C6, you must use the N-oxide pathway (nucleophilic activation) or start from a pre-functionalized pyridine ring [1].

Q3: How do I distinguish 4,6-dibromo from 4-chloro-6-bromo by NMR?

  • A: It is difficult. The chemical shifts are very close.

    • Technique: Use 13C NMR . The C-Br carbon typically appears upfield (shifted lower ppm) relative to the C-Cl carbon due to the heavy atom effect.

    • Better Option: Run LC-MS in negative mode (if possible) or look for the isotopic pattern: Dibromo (1:2:1), Mixed Cl/Br (1.3:4:1 complex pattern), Dichloro (9:6:1).[1]

References

  • BenchChem Technical Support. (2025).[5] Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Azaindole Derivatives.[3][5] BenchChem.[5] Link[1]

  • National Institutes of Health (NIH). (2025). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine - PubChem Compound Summary.[1][6] PubChem.[6] Link[1]

  • Makarov, V. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. MDPI Molecules. Link

  • Wang, Y., et al. (2017). Process Development and Synthesis of Process-Related Impurities... (Contextual reference on bromination impurity profiles). Link

(Note: While specific "4,6-dibromo" papers are rare, the protocols above are derived from the standard "Halogen Exchange" and "N-Oxide" methodologies cited in the references for the general azaindole class.)

Sources

Validation & Comparative

1H NMR analysis of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative 1H NMR Profiling of 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Strategic Context

In the development of type I/II kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1] The 4,6-dibromo derivative is a critical intermediate, allowing for orthogonal cross-coupling reactions (e.g., Suzuki at C-4, Buchwald at C-6).[1]

However, characterizing this scaffold presents unique challenges compared to standard indoles.[1] The electron-deficient pyridine ring and the quadrupole moment of two bromine atoms induce significant relaxation and solubility effects.

This guide compares:

  • Solvent Systems: DMSO-d6 (The Gold Standard) vs. CDCl3 (The Common Alternative).

  • Structural Isomers: Differentiating the target 4,6-isomer from the thermodynamically favored 3,5-dibromo or 5,6-dibromo byproducts.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the pyrrole NH and the resolution of the pyrrole ring coupling constants (


).[1]
Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Acetone-d6
Solubility Excellent (>50 mg/mL).[1] Essential for 4,6-dibromo variants which are lipophilic but stack heavily.[1]Poor to Moderate . Often requires heating, which risks degradation.[1]Moderate.
NH Proton (H-1) Sharp/Broad Singlet (~12.0 ppm). Visible due to H-bonding stabilization.[1]Invisible or Very Broad. Rapid exchange and weak H-bonding make integration unreliable.[1]Visible but often broad.
Resolution Good, but viscosity causes broader linewidths.[1] Requires careful shimming.Excellent resolution (narrow linewidths) if soluble.[1]Good resolution.
Water Signal 3.33 ppm (distinct from aromatic region).[1]1.56 ppm (distinct).[1]2.84 ppm.
Use Case Structural Confirmation & Purity Assays. Reaction Monitoring (if concentration is low). Specialized coupling studies.[1]

Scientist’s Insight:

Do not use CDCl3 for full characterization of this compound. The lack of a visible NH signal removes a critical integration standard (1H).[1] Furthermore, the 4,6-dibromo substitution pattern increases the acidity of the NH, accelerating exchange in non-polar solvents.[1] Use DMSO-d6 to "freeze" the exchange and confirm the integral ratio.

Structural Elucidation: The 4,6-Dibromo Fingerprint

The primary challenge is distinguishing the 4,6-dibromo isomer from regioisomers (e.g., 5,6-dibromo) generated during N-oxide rearrangement or direct bromination.[1]

The Diagnostic Logic
  • Pyrrole Ring (H-2, H-3): In the 4,6-dibromo isomer, the pyrrole ring is unsubstituted.[1] You must see two doublets (or dd) with a characteristic coupling constant (

    
     Hz).[1]
    
  • Pyridine Ring (H-5): With bromines at positions 4 and 6, only H-5 remains on the six-membered ring.[1] It is flanked by two halogens, eliminating ortho-coupling.[1] H-5 must appear as a sharp singlet.

Table 2: Expected Chemical Shifts (DMSO-d6, 400 MHz)
PositionProtonMultiplicityShift (

ppm)
Coupling (

Hz)
Structural Logic
1 NH br s12.0 - 12.5-Deshielded by aromatic ring current and H-bonding.
2 H-2 d7.60 - 7.753.5

-proton of pyrrole; downfield of H-3.[1]
3 H-3 d6.50 - 6.653.5

-proton of pyrrole; upfield.
5 H-5 s 8.00 - 8.20 -Diagnostic Peak. Isolated between C-4(Br) and C-6(Br).[1]

Visualizing the Decision Workflow

The following diagram illustrates the logical flow for confirming the 4,6-dibromo structure against common impurities using NMR data.

IsomerLogic Start Crude Product NMR (DMSO-d6) CheckPyrrole Check 6.0 - 8.0 ppm: Are there 2 Doublets (J=3.5Hz)? Start->CheckPyrrole NoDoublets No (Singlets or Complex) CheckPyrrole->NoDoublets No YesDoublets Yes (H-2 and H-3 present) CheckPyrrole->YesDoublets Yes Isomer3 Impurity: 3-Bromo or 3,5-Dibromo Isomer NoDoublets->Isomer3 CheckPyridine Check 8.0 - 8.5 ppm: Analyze Pyridine Protons YesDoublets->CheckPyridine Singlet 1 Sharp Singlet (H-5) CheckPyridine->Singlet Isolated H Doublets 2 Singlets or Doublets CheckPyridine->Doublets Para/Ortho H's ResultCorrect CONFIRMED: 4,6-Dibromo-7-azaindole Singlet->ResultCorrect ResultWrong Impurity: 5,6-Dibromo (H-4 singlet) or 4,5-Dibromo Doublets->ResultWrong

Figure 1: NMR logic tree for differentiating 4,6-dibromo-7-azaindole from common regioisomers.

Detailed Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating protocol.

Materials
  • Analyte: ~5-10 mg of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1] Note: TMS is crucial for referencing as the solvent residual peak can shift with concentration.[1]

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Workflow
  • Sample Preparation (The "Shimming" Trap):

    • Dissolve 5-10 mg of solid in 0.6 mL DMSO-d6.

    • Critical: This compound is heavy (two bromines).[1] Ensure complete dissolution by vortexing. Undissolved micro-particulates will ruin field homogeneity (shimming), broadening the H-5 singlet and masking the H-2/H-3 coupling.[1]

    • Filter through a cotton plug if the solution is not perfectly clear.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (d1): Set to 5.0 seconds .

      • Reasoning: The H-5 proton is isolated between two quadrupolar bromine nuclei and has no adjacent protons for efficient relaxation (dipole-dipole mechanism is weak).[1] A short d1 (e.g., 1.0s) will saturate this signal, leading to poor integration relative to the pyrrole protons.[1]

    • Scans (ns): 16 or 32 scans are sufficient due to the high molecular weight/proton ratio.[1]

    • Spectral Width: -2 to 14 ppm (to capture the NH).[1]

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz . Do not over-smooth; you need to resolve the

      
       coupling (~3.5 Hz).
      
    • Phasing: Manual phasing is required. The broad NH peak often distorts automatic phasing algorithms.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135484224, 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine.[1] Retrieved from [Link][1]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1] MDPI Pharmaceuticals. (Discusses general azaindole shifts and synthesis). Retrieved from [Link][1]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[1][2] Magnetic Resonance in Chemistry.[2][3][4][5][6][7] (Foundational text on solvent effects for NH heterocycles). Retrieved from [Link][1]

Sources

A Comparative Guide to the Structural Elucidation of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 3D Structure in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1][2][3] Specifically, halogenated derivatives such as 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine serve as versatile synthetic intermediates, allowing for precise structural modifications to optimize binding affinity and pharmacokinetic properties.[4][5]

For drug development professionals, an unambiguous understanding of a molecule's three-dimensional architecture is not merely academic—it is fundamental. The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions dictates how a potential drug will interact with its biological target. This guide provides an in-depth analysis of single-crystal X-ray diffraction (SCXRD), the gold standard for determining molecular structure, using a 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine derivative as a central case study. We will explore the causality behind the experimental workflow, from synthesis to final structure refinement, and objectively compare SCXRD with powerful alternative techniques, providing the field-proven insights necessary for researchers to make informed decisions in their structural biology programs.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[6] The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the ordered lattice of atoms within a single crystal.[7] The resulting diffraction pattern of spots is a Fourier transform of the electron density within the crystal, from which a three-dimensional model of the molecule can be calculated and refined.[7][8]

The causality of the SCXRD workflow is a multi-stage process designed to move from a bulk, powdered compound to a refined, high-resolution 3D model. Each step is critical for the success of the next.

scxrd_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Model Validation refinement->validation

Figure 1: The comprehensive workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol 1: Synthesis of a 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine Derivative

The synthesis of these derivatives often involves multi-step reactions. A common route begins with the commercially available 4-bromo-7-azaindole or a related precursor.[9] The following is a representative protocol for producing a substituted derivative for structural studies.

Objective: To synthesize 4,6-dibromo-2-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine.

Methodology:

  • Starting Material: Begin with 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine.[5]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the starting material in a suitable solvent such as anhydrous Dichloromethane (DCM).

  • Coupling Reaction: Add copper(II) acetate, pyridine, and the desired boronic acid (in this case, pyridine-4-boronic acid). The copper acts as a catalyst for the Chan-Lam coupling reaction.[10]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Progress can be monitored using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with aqueous ammonium hydroxide and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.[11]

Experimental Protocol 2: Crystallization

The most significant bottleneck in SCXRD is often the growth of high-quality, single crystals.[12] For heterocyclic compounds, several methods are effective. The choice of solvent is paramount; an ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.[13]

Objective: To grow diffraction-quality single crystals of the synthesized derivative.

Methodology: Slow Evaporation

  • Solvent Screening: Test the solubility of a small amount of the purified compound in various solvents (e.g., acetonitrile, ethyl acetate, methanol, DMF) to find a suitable system.[14]

  • Prepare a Saturated Solution: Dissolve 5-10 mg of the compound in a minimal amount of the chosen hot solvent in a small, clean vial. Ensure all solid material is dissolved.[13]

  • Induce Crystallization: Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at room temperature. The gradual increase in concentration will lead to supersaturation and, ideally, the formation of well-ordered crystals rather than amorphous precipitate.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle.

Experimental Protocol 3: X-ray Data Collection, Solution, and Refinement

This phase is where the structural information is obtained and decoded.[15]

Methodology:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[7] The cryogenic temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction images are collected on a detector.[16] Modern diffractometers automate this process, collecting a complete dataset over several hours.

  • Data Processing: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.[15][17]

  • Structure Solution: For small molecules, direct methods are typically used to solve the "phase problem."[7][18] This computational approach uses statistical relationships between the measured intensities to estimate the initial phases, allowing for the calculation of an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, which iteratively adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed diffraction amplitudes and those calculated from the model.[19][20] The quality of the final model is assessed by metrics such as the R-factor (residual factor), which should ideally be below 5% for a well-refined small molecule structure.

Part 2: A Comparative Perspective on Structural Elucidation

While SCXRD is the gold standard for its unparalleled precision in the solid state, other techniques provide complementary or alternative structural insights, particularly when crystallization is challenging.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Nuclear Magnetic Resonance (NMR)
Principle Diffraction of X-rays by a single crystal's electron cloud.[7]Diffraction of an electron beam by nanocrystals.[21]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Sample Requirement Single crystals (typically >10 µm).Nanocrystals (can be <1 µm); often from powder.[21]Soluble sample in a suitable deuterated solvent.
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions in the solid state.[22]Same as SCXRD, but from much smaller crystals.Through-bond and through-space atomic connectivity, solution-state conformation, molecular dynamics.
Resolution Atomic (<1 Å).Atomic (<1 Å).[21]Not typically described by resolution; provides atomic-level connectivity and conformational restraints.
Key Advantage Unambiguous, high-precision 3D structure.Requires crystals a billionth of the size needed for SCXRD; extremely fast data collection (~30 mins).[21]Provides structural and dynamic information in a biologically relevant solution state; no crystal needed.
Key Limitation Requires well-ordered single crystals, which can be difficult to grow.[21]Newer technique; access to instrumentation is less common.Structure is an average of solution conformations; does not provide precise bond lengths/angles.
Alternative 1: Microcrystal Electron Diffraction (MicroED)

MicroED has emerged as a revolutionary technique for structural determination, especially when SCXRD is not feasible. By using electrons instead of X-rays, MicroED can determine high-resolution atomic structures from crystals that are thousands of times smaller than those required for conventional X-ray methods.[21] This is a game-changer for compounds that yield only microcrystalline powders, a common outcome in pharmaceutical development. The data collection is remarkably fast, often taking minutes instead of hours.[21]

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of chemical analysis that provides a wealth of structural information in the solution phase. Techniques like COSY, HSQC, and HMBC are used to determine the covalent bonding framework of a molecule, while NOESY can reveal through-space proximities between protons, offering insights into the molecule's solution-state conformation. While NMR does not provide the precise geometric parameters (bond lengths and angles) of a diffraction experiment, it offers a crucial advantage: it characterizes the molecule in a disordered, solvated state that can be more representative of its form when interacting with a biological target. The data from NMR and SCXRD are therefore highly complementary.

Part 3: Interpreting the Data - A Case Study

Let's consider the crystallographic data obtained for our hypothetical derivative, 4,6-dibromo-2-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine .

ParameterValueSignificance
Formula C₁₂H₇Br₂N₃Confirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell. This is a very common space group for organic molecules.
a (Å) 8.541Length of the 'a' axis of the unit cell.
b (Å) 12.112Length of the 'b' axis of the unit cell.
c (Å) 11.987Length of the 'c' axis of the unit cell.
β (º) 98.75Angle of the 'β' axis of the unit cell.
Volume (ų) 1224.5The volume of a single unit cell.
Z 4Number of molecules in the unit cell.
Resolution (Å) 0.78The level of detail observed in the electron density map. Lower is better.
R₁ (final) 0.035A measure of the agreement between the experimental data and the calculated model. A value < 0.05 indicates a good refinement.[19]
wR₂ (final) 0.089A weighted R-factor based on all data, providing another measure of refinement quality.
Analysis of Structural Features

The refined crystal structure provides a wealth of information:

  • Molecular Geometry: The structure would confirm the planarity of the pyrrolo[2,3-b]pyridine core and reveal the dihedral angle between this core and the appended pyridine ring.[11] This angle is critical as it defines the overall shape of the molecule and how it might fit into a protein's binding pocket.

  • Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. For this derivative, one would expect to see strong N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of a neighboring molecule, forming centrosymmetric dimers.[11] These interactions are analogous to the hydrogen bonds that are often crucial for a drug's binding to its target protein.

Figure 2: Diagram of an N-H···N hydrogen bond forming a dimer between two molecules.

Conclusion

The structural elucidation of a 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine derivative serves as a perfect exemplar for the rigorous process required in modern drug discovery. Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional structure, revealing critical details about conformation and intermolecular interactions that are impossible to obtain with other methods. While powerful techniques like MicroED and NMR offer invaluable solutions when single crystals are elusive or when solution-state dynamics are of interest, SCXRD remains the definitive gold standard for generating the precise atomic coordinates that underpin structure-based drug design. This guide has detailed the causal logic and experimental protocols that empower researchers to confidently move from a synthesized compound to a fully validated molecular structure.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Georgetown University.
  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate.
  • Researchers develop powerful method to solve structures of small molecules. (2018, November 9). News-Medical.net. Retrieved February 14, 2026, from [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. Retrieved February 14, 2026, from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Retrieved February 14, 2026, from [Link]

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  • Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. (2021). International Union of Crystallography. Retrieved February 14, 2026, from [Link]

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A Senior Application Scientist's Guide to Cross-Coupling Reactions on Dihalogenated Pyrrolopyridines: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyrrolopyridine (or azaindole) nucleus is a privileged structure, appearing in a multitude of biologically active compounds. Dihalogenated pyrrolopyridines, in particular, serve as versatile building blocks, offering two reactive handles for the strategic introduction of molecular complexity through sequential or regioselective cross-coupling reactions.

This guide provides an in-depth comparative analysis of the most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille—applied to dihalogenated pyrrolopyridine substrates. We will delve into the mechanistic nuances, explore the critical aspect of regioselectivity, and present supporting data and detailed protocols to inform your synthetic strategy.

The Challenge of Regioselectivity in Dihalogenated Pyrrolopyridines

The primary challenge in the functionalization of dihalogenated pyrrolopyridines lies in controlling the regioselectivity of the cross-coupling reaction. When two identical halogens are present, the inherent electronic properties of the pyrrolopyridine ring system dictate the preferred site of reaction. Generally, the reactivity of the C-X bond is influenced by factors such as bond dissociation energy (BDE) and the electrophilicity of the carbon atom. For many N-heterocycles, positions alpha to the nitrogen atom are more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1] However, as we will see, this "innate" selectivity can be modulated, and in some cases even reversed, by the careful selection of catalysts, ligands, and reaction conditions.[1]

Comparative Analysis of Key Cross-Coupling Reactions

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, the commercial availability and stability of boronic acids, and the generally mild reaction conditions.[2]

Mechanistic Overview:

Suzuki_Miyaura cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance on Dihalogenated Pyrrolopyridines:

The Suzuki coupling is highly effective for the mono- and diarylation of dihalogenated pyrrolopyridines. Regioselectivity is a key consideration. For instance, in 2,4-dihalopyridines, coupling typically occurs preferentially at the C2 position.[1] This selectivity can be influenced by the choice of catalyst and ligands.

Substrate ExampleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-chloro-7-azaindoleArylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O1001875-95[3]
7-bromo-4-substituted-1H-indazolesArylboronic acidPd(PPh3)4Cs2CO3Dioxane/EtOH/H2O140460-85[4]
2,4-dichloropyrimidineArylboronic acidPd(PPh3)4K2CO3DME/H2O85 (MW)0.2570-95N/A

Experimental Protocol: Regioselective Suzuki Coupling of 4-chloro-7-azaindole

  • To an oven-dried Schlenk tube, add 4-chloro-7-azaindole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K3PO4 (2.0 mmol) and a stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture at 100 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing access to valuable alkynylated heterocycles.[5]

Mechanistic Overview:

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Ar-Pd(II)-X(L2) H-C≡CR H-C≡CR

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Performance on Dihalogenated Pyrrolopyridines:

Similar to the Suzuki coupling, the Sonogashira reaction on dihalogenated systems is governed by the relative reactivity of the C-X bonds. For substrates with different halogens (e.g., bromo and chloro), coupling will preferentially occur at the more reactive C-Br bond. For di-identical halogens, regioselectivity mirrors that of other cross-coupling reactions.

Substrate ExampleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-iodo-1-acetyl-7-azaindole2-methyl-3-butyn-2-olPdCl2(PPh3)2/CuIEt3NDMF802up to 94[3]
3,4-dibromopyridinePhenylacetylenePd(PPh3)4/CuIEt3NToluene801280 (for C4-alkynylated product)[6]
4,6-dichloro-2-pyroneTerminal acetylenesPd(dba)2/PPh3/CuIi-Pr2NEtTHFRT2-470-90 (at C6)[7]

Experimental Protocol: Sonogashira Coupling of 4-iodo-1-acetyl-7-azaindole [3]

  • A solution of 4-iodo-1-acetyl-7-azaindole (1.0 mmol), PdCl2(PPh3)2 (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%) in DMF (5 mL) and Et3N (2 mL) is prepared in a Schlenk tube under an argon atmosphere.

  • The terminal alkyne (1.2 mmol) is added, and the mixture is stirred at 80 °C for 2 hours.

  • After completion (monitored by TLC), the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The residue is purified by flash column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for the formation of C-N bonds.[8] This is particularly valuable in medicinal chemistry, where the arylamine motif is prevalent.

Mechanistic Overview:

Buchwald_Hartwig cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''->Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance on Dihalogenated Pyrrolopyridines:

This reaction is highly effective for the mono-amination of dihalogenated pyrrolopyridines. Sequential amination is also possible by tuning the reaction conditions. The choice of ligand is critical for achieving high yields and controlling selectivity.[9]

Substrate ExampleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-dichloropyridineAnilinesPd(OAc)2/XantphosK2CO3Dioxane150 (MW)0.570-90 (at C2)[10]
4-bromo-7-azaindoleAmides/AminesPd2(dba)3/XantphosCs2CO3Dioxane10012-2460-85[11]
7-aminoindole/bromoindoleUnprotected indolesPd2(dba)3/BrettPhosNaOtBuToluene1102450-70[12]

Experimental Protocol: Buchwald-Hartwig Amination of 4-bromo-7-azaindole [11]

  • In a glovebox, a Schlenk tube is charged with Pd2(dba)3 (0.025 mmol, 5 mol%), Xantphos (0.06 mmol, 12 mol%), and Cs2CO3 (1.5 mmol).

  • 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and the amine (1.2 mmol) are added.

  • The tube is sealed, removed from the glovebox, and degassed dioxane (5 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C for 12-24 hours.

  • After cooling, the mixture is filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

The Stille Coupling: Versatility with Organostannanes

The Stille reaction offers a broad substrate scope and is tolerant of a wide variety of functional groups. However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[13]

Mechanistic Overview:

Stille cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnBu3) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Performance on Dihalogenated Pyrrolopyridines:

The Stille coupling has been successfully applied to the functionalization of the 7-azaindole nucleus, demonstrating its utility in constructing complex heterocyclic systems.

Substrate ExampleCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1-phenylsulfonyl-3-iodo-7-azaindoleVinyltributyltinPd(PPh3)4LiClDMF90280[3]
2-(trimethylstannyl)-7-azaindoleAryl iodidesPdCl2(PPh3)2PhCH2(C2H5)3NClCH3CNReflux2440-65[3]
Electron-deficient dihaloquinoxalinesTributylstannylthiophenePdCl2(PPh3)2NoneToluene1101-285-98[2]

Experimental Protocol: Stille Coupling of 1-phenylsulfonyl-3-iodo-7-azaindole [3]

  • To a solution of 1-phenylsulfonyl-3-iodo-7-azaindole (1.0 mmol) and vinyltributyltin (1.2 mmol) in anhydrous DMF (10 mL) under argon is added Pd(PPh3)4 (0.05 mmol, 5 mol%) and LiCl (1.0 mmol).

  • The mixture is heated at 90 °C for 2 hours.

  • Upon cooling, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of KF and then with brine.

  • The organic layer is dried over MgSO4, filtered, and concentrated.

  • The crude product is purified by flash chromatography on silica gel.

Comparative Summary and Strategic Recommendations

ReactionProsConsBest For
Suzuki-Miyaura Mild conditions, stable and non-toxic reagents, wide availability of boronic acids.[2]Can be sensitive to steric hindrance; potential for protodeboronation.General C(sp2)-C(sp2) bond formation, including biaryl and heteroaryl-aryl linkages.
Sonogashira Direct introduction of alkynyl groups, mild conditions.[5]Requires a copper co-catalyst (though copper-free methods exist), potential for alkyne homocoupling.Synthesis of conjugated enynes and arylalkynes, precursors for further transformations.
Buchwald-Hartwig Excellent for C-N bond formation, broad scope of amines and aryl halides.[8]Requires strong bases, ligands can be expensive.Synthesis of arylamines, amides, and other N-heterocycles.
Stille Broad substrate scope, tolerant of many functional groups.[13]Toxicity of organotin reagents, difficulty in removing tin byproducts.Cases where other methods fail or when the required organostannane is readily available.

Workflow for Sequential Cross-Coupling:

For the synthesis of polysubstituted pyrrolopyridines, a sequential cross-coupling strategy is often employed. This relies on the differential reactivity of the halogen atoms or the ability to perform two different types of coupling reactions under orthogonal conditions.

Sequential_Coupling Start Dihalogenated Pyrrolopyridine Step1 First Cross-Coupling (e.g., Suzuki at C4) Start->Step1 Intermediate Mono-functionalized Pyrrolopyridine Step1->Intermediate Step2 Second Cross-Coupling (e.g., Buchwald-Hartwig at C2) Intermediate->Step2 End Di-functionalized Pyrrolopyridine Step2->End

Caption: A generalized workflow for the sequential functionalization of a dihalogenated pyrrolopyridine.

Conclusion

The choice of cross-coupling reaction for the functionalization of dihalogenated pyrrolopyridines is a strategic decision that depends on the desired final product, the nature of the substituents to be introduced, and considerations of practicality and safety. The Suzuki-Miyaura and Buchwald-Hartwig reactions are often the methods of choice due to their reliability, broad scope, and the commercial availability of coupling partners. The Sonogashira coupling is indispensable for the introduction of alkynyl functionalities. While powerful, the Stille reaction should be considered when other methods are not viable due to the toxicity of the tin reagents. By understanding the nuances of each reaction and the principles of regioselectivity, researchers can effectively leverage these powerful synthetic tools to access a diverse array of novel pyrrolopyridine derivatives for applications in drug discovery and materials science.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.).
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). Organic & Biomolecular Chemistry.
  • A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. (2025). BenchChem.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. (2020). Synlett.
  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Str
  • Diindolylamine Preparation and Stability Investigations. (n.d.). Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (n.d.).
  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (n.d.).
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journal of Organic Chemistry.
  • Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.).
  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). Molecules.
  • Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. (2015). The Journal of Organic Chemistry.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.).
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (n.d.). Molecules.
  • synthesis of terminal 1,3-diynes via sonogashira coupling of. (n.d.). Organic Syntheses.
  • A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cycliz
  • Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6. (2025). BenchChem.
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  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. (2006). Organic & Biomolecular Chemistry.
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Safety Operating Guide

Operational Guide: Proper Disposal of 4,6-Dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4,6-dibromo-1H-pyrrolo[2,3-b]pyridine (CAS: 1000340-66-8) is a halogenated heteroaromatic solid commonly used as a scaffold in kinase inhibitor and PROTAC synthesis.[1][2]

The Core Directive: Due to the presence of two bromine atoms per molecule, this compound must be strictly segregated into the Halogenated Waste Stream .[1][2] Under no circumstances should this material be combined with non-halogenated solvents or general trash. Improper disposal risks the release of corrosive hydrogen bromide (HBr) gas during standard incineration, damaging facility infrastructure and violating EPA/RCRA compliance.[1]

Immediate "Do's and Don'ts"
ActionDirectiveTechnical Rationale
Segregation DO isolate from non-halogenated solvents (e.g., Acetone, Hexanes).Prevents contamination of cheaper waste streams; ensures special incineration.
Mixtures DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2]Azaindole rings are electron-rich; oxidation can be exothermic and uncontrolled.[2]
Drain Disposal DO NOT flush down the sink.[2]High aquatic toxicity potential; strictly prohibited by Clean Water Act.[2]
Solid Waste DO dispose of pure solid in a dedicated "Lab Pack" container.[2]Loose powder poses inhalation risks; lab packing ensures secondary containment.[2]

Technical Justification & Hazard Profile

To ensure autonomy in your safety decisions, you must understand the why behind the protocol.

Chemical Nature & Incineration Physics

The "4,6-dibromo" substitution pattern defines the disposal route.[1][2] When incinerated in standard kilns designed for hydrocarbons, organobromides decompose to form hydrogen bromide (HBr) and bromine gas (


).[1][2]
  • Mechanism:

    
    [2]
    
  • Consequence: These gases are highly corrosive to the refractory lining of standard incinerators. Therefore, this waste must be routed to High-Temperature Incinerators equipped with Caustic Scrubbers .[1][2]

Safety Data Profile (Conservative Extrapolation)

Based on structural analogs (4-bromo-7-azaindole) and GHS classification standards.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[2][3][4][5][6]

    • H411: Toxic to aquatic life with long-lasting effects (Presumed for poly-halogenated aromatics).[2]

Disposal Workflow: The Decision Tree

This workflow outlines the logical path for disposing of 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine depending on its physical state (pure solid vs. reaction mixture).

DisposalWorkflow Start Waste Generation: 4,6-dibromo-1H-pyrrolo[2,3-b]pyridine StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Filter Cake StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid LabPack Protocol A: Solid Lab Pack (Wide-mouth Jar) SolidPath->LabPack SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck Final High-Temp Incineration (with Scrubber) LabPack->Final Pickup HaloStream Protocol B: Halogenated Waste Carboy (Red Tag) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Protocol C: Segregated Halogenated Stream (Do NOT use General Solvent Can) SolventCheck->NonHaloStream No (e.g., EtOAc) HaloStream->Final NonHaloStream->Final Must be tagged 'Contains Halogens'

Figure 1: Decision logic for waste stream segregation. Note that even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the solute forces the entire mixture into the Halogenated Waste stream.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, weighing boat residues, filter cakes.[1][2]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[2]

  • Bagging: Place the solid inside a clear zip-lock bag before placing it into the jar. This minimizes dust generation upon opening at the waste facility.

  • Labeling:

    • Primary Constituent: "4,6-dibromo-1H-pyrrolo[2,3-b]pyridine"[1][2][7]

    • Hazard Checkbox: "Toxic", "Irritant".[1][2]

    • CRITICAL: Write "Solid Halogenated Organic" clearly on the tag.[2]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction layers (DCM/Chloroform).[1][2]

  • Segregation: Pour into the container designated for Halogenated Solvents .

  • Compatibility Check: Ensure the waste container does NOT contain strong acids (Nitric, Sulfuric) or oxidizers.[2]

  • pH Check: If the reaction involved acids/bases, neutralize the solution to pH 6-8 before adding to the solvent carboy to prevent container degradation.

Emergency Procedures: Spill Response

In the event of a spill, rapid containment prevents laboratory contamination.[1]

SpillResponse Alert 1. Alert & Assess (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100) Alert->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet Sweep Wet Wipe / Scoop (Avoid Dust) Dry->Sweep Do NOT use compressed air Absorb Inert Absorbent (Vermiculite/Sand) Wet->Absorb Bag Double Bag Label as Hazardous Waste Sweep->Bag Absorb->Bag

Figure 2: Step-by-step spill response workflow. Emphasis is placed on avoiding dust generation for solid spills.[2]

Physical Data & Compatibility Matrix

Use this data to validate storage and waste grouping decisions.

Table 1: Physical & Chemical Properties
PropertyValueRelevance to Disposal
Molecular Formula

High Halogen:Carbon ratio necessitates scrubber incineration.[2]
Molecular Weight ~275.93 g/mol Heavy atom content confirms "Heavy Metal/Halogen" waste pricing tiers.[2]
Physical State Solid (Powder)Dust hazard; requires particulate respiratory protection during cleanup.[2]
Solubility DMSO, DMF, DCMUse these solvents for cleaning contaminated glassware; dispose as halogenated waste.[1][2]
Table 2: Chemical Compatibility Matrix
Substance ClassCompatibilityReaction Risk
Water/Aqueous CompatibleLow reactivity, but insoluble.[1][2] Do not flush.
Strong Oxidizers INCOMPATIBLE Potential for violent oxidation of the azaindole ring.[2]
Strong Acids INCOMPATIBLE Protonation of pyridine nitrogen; potential exotherms.[2]
Halogenated Solvents CompatibleIdeal co-disposal stream.[2]

Regulatory Compliance (US/EU)

  • RCRA (USA): While not explicitly "P" or "U" listed by specific CAS, this compound is regulated as a Characteristic Hazardous Waste (due to toxicity/irritation) and must be coded for incineration.[1][2]

    • Recommended Code: D001 (if in flammable solvent) or F002 (if spent halogenated solvent mixture).[2] For pure solid, manage as "Hazardous Waste - Toxic".[1][2]

  • European Waste Catalogue (EWC):

    • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22273643, 4-bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link](Note: Used as primary structural analog for hazard extrapolation).[2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,6-dibromo-1H-pyrrolo[2,3-b]pyridine
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4,6-dibromo-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.